molecular formula C13H11ClFN5 B15586835 Binucleine 2

Binucleine 2

货号: B15586835
分子量: 291.71 g/mol
InChI 键: MNCYLHJHZOUDLB-CAOOACKPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

inhibits Drosophila aurora B kinase;  structure in first source

属性

IUPAC Name

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYLHJHZOUDLB-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430554
Record name Binucleine 2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220088-42-6
Record name Binucleine 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanimidamide, N'-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Binucleine 2 is a potent and highly specific ATP-competitive inhibitor of Drosophila Aurora B kinase, a key regulator of cell division.[1][2] This technical guide delineates the mechanism of action of this compound, detailing its molecular target, cellular effects, and the experimental validation of its activity. Quantitative data from biochemical and cellular assays are presented, alongside detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Aurora B Kinase

This compound functions as an isoform-specific and ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2] Its primary mechanism involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates essential for mitotic progression and cytokinesis. This inhibition leads to characteristic defects in cell division, including failures in chromosome alignment and segregation, and ultimately, a failure of cytokinesis, resulting in the formation of binucleated cells.

Signaling Pathway

This compound directly targets the Aurora B kinase, a central component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, is a critical regulator of mitotic events. By inhibiting Aurora B, this compound disrupts the CPC's function in ensuring proper kinetochore-microtubule attachments and the successful completion of cytokinesis.

Binucleine_2_Signaling_Pathway cluster_AuroraB Aurora B Kinase ATP ATP AuroraB Aurora B ATP->AuroraB Substrates Downstream Substrates (e.g., Histone H3, INCENP) AuroraB->Substrates Phosphorylates Binucleine2 This compound Binucleine2->AuroraB Binds to ATP pocket Phosphorylation Phosphorylation Mitotic_Events Proper Mitotic Progression & Cytokinesis Substrates->Mitotic_Events Regulates

Caption: this compound competitively inhibits ATP binding to Aurora B kinase, preventing substrate phosphorylation and disrupting mitosis.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in cellulo assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetSpeciesInhibition Constant (Ki)IC50Notes
Aurora BDrosophila0.36 µM[1]~1 µMHighly specific inhibition.
Aurora ADrosophila> 100 µM> 100 µMDemonstrates high isoform specificity.
Aurora BHuman> 100 µM> 100 µMSpecies-specific inhibitor.
Aurora BXenopus laevis> 100 µM> 100 µMSpecies-specific inhibitor.
Table 2: Cellular Activity of this compound in Drosophila Kc167 Cells
Cellular EffectConcentrationPhenotype
Cytokinesis Defects5-10 µM (ED50)Formation of binucleated cells.
Inhibition of Contractile Ring Assembly40 µM[1]Prevents the formation of the contractile ring during cytokinesis.[1]
Mitotic Defects40 µMAberrant chromosome segregation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Aurora B Kinase Inhibition Assay

This protocol details the measurement of this compound's inhibitory effect on Drosophila Aurora B kinase activity in a purified system.

Objective: To determine the Ki and IC50 of this compound for Drosophila Aurora B kinase.

Materials:

  • Purified recombinant Drosophila Aurora B/INCENP complex

  • This compound

  • ATP (Adenosine triphosphate)

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, purified Aurora B/INCENP complex, and MBP substrate.

  • Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Allow the reaction to proceed for 20 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ and Kᵢ values.

In_Vitro_Kinase_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Aurora B, MBP, Buffer) start->prep_mix add_b2 Add this compound (Varying Concentrations) prep_mix->add_b2 incubate1 Incubate (10 min, RT) add_b2->incubate1 add_atp Initiate Reaction (Add ATP + [γ-³²P]ATP) incubate1->add_atp incubate2 Incubate (20 min, 30°C) add_atp->incubate2 stop_rxn Stop Reaction (Spot on P81 paper) incubate2->stop_rxn wash Wash P81 Paper stop_rxn->wash quantify Quantify ³²P Incorporation (Scintillation Counting) wash->quantify analyze Calculate IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Live-Cell Imaging of Cytokinesis in Drosophila Kc167 Cells

This protocol describes the visualization of this compound's effect on cytokinesis in real-time using live-cell imaging.

Objective: To observe the effect of this compound on contractile ring assembly and cytokinesis in living Drosophila cells.

Materials:

  • Drosophila Kc167 cells stably expressing a fluorescently tagged marker for the contractile ring (e.g., Anillin-GFP).

  • Schneider's Drosophila Medium supplemented with 10% fetal bovine serum.

  • This compound (40 µM final concentration).

  • Concanavalin A-coated coverslips.

  • Inverted fluorescence microscope with live-cell imaging capabilities (e.g., spinning disk confocal).

Procedure:

  • Plate the Anillin-GFP expressing Kc167 cells on Concanavalin A-coated coverslips in Schneider's medium.

  • Allow the cells to adhere for at least 1 hour.

  • Mount the coverslip in a live-cell imaging chamber on the microscope stage, maintaining the cells at 25°C.

  • Identify cells in early stages of mitosis (prophase or metaphase) for imaging.

  • Acquire baseline time-lapse images of the cells progressing through mitosis.

  • Add this compound (final concentration 40 µM) to the imaging medium.

  • Continue time-lapse imaging to observe the effect of the inhibitor on the assembly and function of the contractile ring during anaphase and telophase.

  • Analyze the resulting images to quantify defects in cytokinesis.

Live_Cell_Imaging_Workflow start Start plate_cells Plate Anillin-GFP Kc167 Cells on ConA Coverslips start->plate_cells adhere Allow Cells to Adhere (1 hr) plate_cells->adhere mount Mount on Microscope adhere->mount identify_cells Identify Mitotic Cells mount->identify_cells baseline_imaging Acquire Baseline Time-Lapse Images identify_cells->baseline_imaging add_b2 Add this compound (40 µM) baseline_imaging->add_b2 continue_imaging Continue Time-Lapse Imaging add_b2->continue_imaging analyze Analyze Cytokinesis Defects continue_imaging->analyze end End analyze->end

Caption: Workflow for live-cell imaging of cytokinesis in Drosophila cells.

Rescue Experiment with this compound-Resistant Aurora B Mutant

This protocol validates that Aurora B is the primary target of this compound in cells.

Objective: To demonstrate that the cellular effects of this compound are specifically due to the inhibition of Aurora B.

Materials:

  • Drosophila Kc167 cells.

  • Expression vector for wild-type Drosophila Aurora B-GFP.

  • Expression vector for a this compound-resistant mutant of Drosophila Aurora B-GFP.

  • Transfection reagent.

  • This compound.

  • Fluorescence microscope.

Procedure:

  • Transfect Drosophila Kc167 cells with either the wild-type Aurora B-GFP or the this compound-resistant Aurora B-GFP construct.

  • Select for stably transfected cells.

  • Treat both cell lines with a concentration of this compound known to cause cytokinesis failure (e.g., 40 µM).

  • Observe the cells using a fluorescence microscope.

  • Quantify the percentage of cells exhibiting cytokinesis defects in both cell populations. A successful rescue is indicated by a significantly lower percentage of defects in the cells expressing the resistant mutant.

Rescue_Experiment_Logic start Start transfect_wt Transfect Cells with Wild-Type Aurora B-GFP start->transfect_wt transfect_mut Transfect Cells with Resistant Aurora B-GFP start->transfect_mut treat_b2_wt Treat with this compound transfect_wt->treat_b2_wt treat_b2_mut Treat with this compound transfect_mut->treat_b2_mut observe_wt Observe Phenotype: Cytokinesis Failure treat_b2_wt->observe_wt observe_mut Observe Phenotype: Normal Cytokinesis (Rescue) treat_b2_mut->observe_mut end Conclusion: Aurora B is the specific target observe_wt->end observe_mut->end

Caption: Logical flow of the rescue experiment to confirm the target of this compound.

Conclusion

This compound is a valuable chemical tool for studying the intricacies of cell division, specifically the role of Aurora B kinase in Drosophila. Its high isoform and species specificity allows for precise dissection of Aurora B function without the confounding off-target effects common to many kinase inhibitors. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action, empowering researchers to effectively utilize this compound in their studies of mitosis and cytokinesis.

References

Binucleine 2: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Binucleine 2, a potent and isoform-specific inhibitor of Drosophila Aurora B kinase. Discovered through a phenotypic screen for inhibitors of cytokinesis, this compound has emerged as a valuable chemical tool for dissecting the intricate mechanisms of cell division. This whitepaper details the discovery, synthesis, and biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and discovery workflow.

Discovery of this compound: A Phenotypic Screening Approach

This compound was identified from a chemical library in a phenotypic screen designed to find small molecule inhibitors of cytokinesis, the final stage of cell division.[1] The screen utilized Drosophila Kc167 cells, which were visually inspected for defects in cell division after treatment with various compounds.

Cells treated with this compound exhibited a distinct phenotype characterized by the formation of binucleated cells, a hallmark of failed cytokinesis.[1] This phenotype closely resembled that observed when Drosophila Aurora B kinase was depleted using RNA interference (RNAi).[1] This similarity led to the hypothesis that this compound targets the Aurora B kinase pathway.[1]

Discovery Workflow

The logical workflow from the initial screen to target validation is outlined below.

Figure 1. This compound Discovery Workflow cluster_screening Phenotypic Screening cluster_hit_to_target Hit-to-Target Identification cluster_validation Target Validation High-Throughput Screen High-Throughput Screen Drosophila Kc167 Cells Drosophila Kc167 Cells High-Throughput Screen->Drosophila Kc167 Cells Chemical Library Identification of Cytokinesis Inhibitors Identification of Cytokinesis Inhibitors Drosophila Kc167 Cells->Identification of Cytokinesis Inhibitors Microscopy This compound Identified This compound Identified Identification of Cytokinesis Inhibitors->this compound Identified Phenotypic Comparison Phenotypic Comparison This compound Identified->Phenotypic Comparison Hypothesis Generation Hypothesis Generation Phenotypic Comparison->Hypothesis Generation Similar Phenotypes Aurora B RNAi Aurora B RNAi Aurora B RNAi->Phenotypic Comparison In Vitro Kinase Assay In Vitro Kinase Assay Hypothesis Generation->In Vitro Kinase Assay Target: Aurora B Kinase Biochemical Confirmation Biochemical Confirmation In Vitro Kinase Assay->Biochemical Confirmation Direct Inhibition

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Synthesis of this compound

While the primary publication does not provide a detailed synthesis protocol for this compound itself, it refers to the synthesis of its analogs in the supporting methods. The synthesis of pyrazole-based compounds often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.

Biological Activity and Quantitative Data

This compound is an ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2] It exhibits high isoform specificity, with minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM.[2]

Inhibitory Potency

The inhibitory activity of this compound and its analogs has been quantified through in vitro kinase assays and cellular assays.

CompoundSubstituent(s)IC50 (µM) for Drosophila Aurora BED50 (µM) in Kc167 cells
This compound 3,4-di-Cl ~1 5-10
Analog 13-Cl~25-10
Analog 23-Br~25-10
Analog 33-I~25-10
Analog 4Unsubstituted>100>100
Analog 54-Cl>100>100
Analog 64-Br>100>100
Analog 74-I>100>100
Analog 82,4-di-Cl>100>100
Analog 93,5-di-Cl>100>100

Table 1: In vitro and cellular activity of this compound and its analogs.[1]

Kinetic Parameters
ParameterValue
Ki (this compound) 0.36 ± 0.10 µM
Km (ATP) 130 ± 34 µM

Table 2: Kinetic constants for the inhibition of Drosophila Aurora B by this compound.[1]

Mechanism of Action: Targeting the Aurora B Kinase Pathway

Aurora B kinase is a key regulator of mitosis and cytokinesis.[1][3][4] It is a component of the chromosomal passenger complex (CPC), which localizes to various structures during cell division to ensure proper chromosome segregation and the formation of the cleavage furrow.[1]

This compound's specificity for Drosophila Aurora B is primarily determined by a single amino acid, Ile 132, within the ATP-binding pocket of the kinase.[1] Other Aurora kinases typically have a larger tyrosine residue at this position, which likely hinders the binding of this compound.[1] By competitively inhibiting ATP binding, this compound prevents the phosphorylation of Aurora B substrates, leading to defects in the formation of the contractile ring and ultimately, cytokinesis failure.[1][2]

Signaling Pathway Inhibition

The following diagram illustrates the role of Aurora B in cytokinesis and the inhibitory effect of this compound.

Figure 2. This compound Inhibition of the Aurora B Pathway cluster_pathway Aurora B Signaling in Cytokinesis cluster_inhibition Inhibition by this compound Aurora_B_Complex Aurora B Kinase (as part of CPC) Phosphorylation Substrate Phosphorylation Aurora_B_Complex->Phosphorylation ATP Substrates Downstream Substrates (e.g., for contractile ring assembly) Substrates->Phosphorylation Contractile_Ring Contractile Ring Assembly Phosphorylation->Contractile_Ring Cytokinesis Successful Cytokinesis Contractile_Ring->Cytokinesis Failed_Cytokinesis Failed Cytokinesis (Binucleated Cells) Contractile_Ring->Failed_Cytokinesis Binucleine_2 This compound Inhibition Inhibition of ATP Binding Binucleine_2->Inhibition Inhibition->Aurora_B_Complex

Caption: A diagram showing the Aurora B signaling pathway and its inhibition by this compound.

Experimental Protocols

Phenotypic Screening for Cytokinesis Inhibitors
  • Cell Culture: Drosophila Kc167 cells are cultured in a suitable medium at 25°C.

  • Compound Addition: A library of small molecules is added to individual wells of a multi-well plate containing the cultured cells.

  • Incubation: Cells are incubated with the compounds for a period sufficient to allow for cell division (e.g., 48-72 hours).

  • Microscopy: Cells are fixed, stained with a DNA dye (e.g., DAPI) and a marker for the cell cortex (e.g., phalloidin (B8060827) for F-actin), and imaged using high-throughput microscopy.

  • Phenotypic Analysis: Images are visually or computationally analyzed for an increase in the percentage of binucleated or multinucleated cells, which indicates a failure in cytokinesis.

In Vitro Aurora B Kinase Assay
  • Reagents:

    • Purified recombinant Drosophila Aurora B kinase complexed with a fragment of its activator, INCENP.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ATP (at a concentration near the Km, e.g., 100 µM).

    • A suitable substrate (e.g., a peptide or histone H3).

    • This compound or its analogs at various concentrations.

    • Detection reagent (e.g., [γ-³²P]ATP or an antibody specific for the phosphorylated substrate).

  • Procedure:

    • The kinase, substrate, and inhibitor are pre-incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 30°C.

    • The reaction is stopped (e.g., by adding EDTA or by spotting onto a membrane).

    • The amount of phosphorylated substrate is quantified.

    • IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.

Live-Cell Imaging
  • Cell Line: Drosophila cells stably expressing fluorescently tagged proteins to mark relevant structures (e.g., GFP-Aurora B and a contractile ring marker like Anillin-RFP).

  • Microscopy: Cells are plated on a suitable imaging dish and observed using a spinning-disk confocal microscope equipped with an environmental chamber to maintain the appropriate temperature.

  • Treatment: this compound is added to the cells during imaging.

  • Image Acquisition: Time-lapse images are captured to observe the dynamic effects of the inhibitor on processes like contractile ring assembly and ingression.[1]

Conclusion

This compound is a highly specific and potent inhibitor of Drosophila Aurora B kinase, discovered through a well-designed phenotypic screen. Its unique isoform specificity makes it an invaluable tool for studying the precise roles of Aurora B in cytokinesis without the confounding off-target effects common to many kinase inhibitors. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers utilizing this compound to further unravel the complexities of cell division.

References

Binucleine 2: An In-depth Technical Guide to a Highly Specific Drosophila Aurora B Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binucleine 2 is a potent and remarkably isoform-specific inhibitor of Drosophila melanogaster Aurora B kinase.[1][2][3] This small molecule has emerged as a critical tool for dissecting the intricate processes of mitosis and cytokinesis in this model organism.[1][2][3] Unlike many kinase inhibitors that exhibit broad cross-reactivity, this compound displays a greater than 300-fold selectivity for Drosophila Aurora B over Aurora A, as well as minimal activity against human and Xenopus laevis Aurora B kinases.[2][4] Its mechanism of action is ATP-competitive, with a reported Ki of 0.36 µM.[2][4] The specificity of this compound is conferred by its interaction with a single amino acid residue, Ile132, within the kinase's active site.[2] In cellular assays, this compound induces characteristic mitotic and cytokinesis defects in Drosophila cells, such as the failure of contractile ring assembly.[2][4] However, it does not impede the ingression of an already assembled contractile ring, providing key insights into the temporal requirements of Aurora B activity during cell division.[2][4] This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its use, and a representative chemical synthesis scheme.

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in regulating cell division.[1][3][5] Invertebrates, including Drosophila melanogaster, possess two Aurora kinases: Aurora A and Aurora B.[2] Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[2][6] This complex dynamically localizes throughout mitosis, orchestrating chromosome condensation and segregation, and is essential for the successful completion of cytokinesis.[2][6] Given the high conservation of these processes, Drosophila serves as an invaluable model for understanding human cell division and the development of potential anti-cancer therapeutics targeting Aurora kinases.[2]

The discovery of this compound as a highly specific inhibitor of Drosophila Aurora B has provided researchers with a powerful tool to probe the specific functions of this kinase without the confounding off-target effects common with other inhibitors.[1][2] This guide aims to equip researchers with the necessary technical information to effectively utilize this compound in their studies.

Quantitative Inhibitory Data

The potency and selectivity of this compound and its analogs have been characterized through both in vitro kinase assays and cellular assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Drosophila Aurora B by this compound and Analogs

CompoundSubstituent(s)IC50 (µM)
This compound 3-Cl, 4-F ~5-10
Analog 13-F~5-10
Analog 23-Br~5-10
Analog 33,4-di-Cl~5-10
Analog 4Unsubstituted>100
Analog 54-F>100
Analog 64-Cl>100
Analog 74-Br>100
Analog 82,4-di-Cl>100
Analog 93,5-di-Cl>100

Data adapted from Smurnyy et al.[2]

Table 2: Cellular Activity of this compound and Analogs in Drosophila Kc167 Cells

CompoundSubstituent(s)ED50 (µM)
This compound 3-Cl, 4-F 5-10
Analog 13-halogen derivatives5-10
Analog 23,4-di-Cl5-10
Analog 3UnsubstitutedInactive up to 100
Analog 44-halogenatedInactive up to 100
Analog 52,4-di-ClInactive up to 100
Analog 63,5-di-ClInactive up to 100

Data adapted from Smurnyy et al.[2]

Table 3: Kinase Selectivity Profile of this compound

KinaseSpeciesInhibition
Aurora BDrosophila melanogasterKi = 0.36 ± 0.10 µM
Aurora ADrosophila melanogasterNo significant inhibition up to 100 µM
Aurora BHomo sapiensMinimal inhibition up to 100 µM
Aurora BXenopus laevisMinimal inhibition up to 100 µM

Data adapted from Smurnyy et al. and MedChemExpress.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Drosophila Aurora B Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative procedure for an in vitro kinase assay to determine the IC50 of an inhibitor against Drosophila Aurora B, based on commonly used ADP-Glo™ technology.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents: - Kinase Buffer - Drosophila Aurora B/INCENP complex - Substrate (e.g., Myelin Basic Protein) - ATP solution - this compound serial dilutions add_components To 384-well plate, add: - this compound dilution - Aurora B/INCENP complex - Substrate prep_reagents->add_components initiate_rxn Initiate reaction by adding ATP add_components->initiate_rxn incubate_kinase Incubate at 30°C for 60 min initiate_rxn->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30-60 min add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture Drosophila Kc167 cells in Schneider's medium + 10% FBS at 25°C plate_cells Plate cells on coverslips culture_cells->plate_cells add_b2 Add this compound to media (e.g., final concentration of 40 µM) plate_cells->add_b2 prepare_b2 Prepare this compound stock solution in DMSO prepare_b2->add_b2 incubate_b2 Incubate for desired time add_b2->incubate_b2 fix_stain Fix and stain cells (e.g., for DNA and tubulin) incubate_b2->fix_stain imaging Image using fluorescence microscopy fix_stain->imaging G cluster_pyrazole_synthesis Pyrazole Core Synthesis cluster_functionalization Functionalization reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative condensation Cyclocondensation Reaction reactants->condensation pyrazole_core Substituted Pyrazole Core condensation->pyrazole_core halogenation Halogenation of Pyrazole (e.g., at C4) pyrazole_core->halogenation coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling with Arylboronic Acid) halogenation->coupling final_product Final Pyrazole-Based Inhibitor coupling->final_product G cluster_cpc Chromosomal Passenger Complex (CPC) cluster_functions Downstream Processes AuroraB Aurora B Kinase INCENP INCENP AuroraB->INCENP binds & activates Spindle_Assembly Central Spindle Assembly AuroraB->Spindle_Assembly promotes Contractile_Ring Contractile Ring Assembly AuroraB->Contractile_Ring promotes Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin Cytokinesis Cytokinesis Completion Spindle_Assembly->Cytokinesis Contractile_Ring->Cytokinesis Binucleine2 This compound Binucleine2->AuroraB inhibits

References

A Technical Guide to Binucleine 2: A Key Tool for Interrogating Cytokinesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Binucleine 2 (BNC2), a highly specific small molecule inhibitor, and its pivotal role in dissecting the molecular mechanisms of cytokinesis, the final stage of cell division.

Executive Summary

Cytokinesis is the fundamental process that physically divides one cell into two, ensuring the faithful segregation of genetic material. Errors in this process can lead to aneuploidy and are a hallmark of many cancers. A key regulator of cytokinesis is the serine/threonine kinase Aurora B. Understanding its precise function has been a significant goal in cell biology and oncology. This compound, a potent and remarkably specific inhibitor of Drosophila Aurora B kinase, has emerged as an invaluable chemical probe. Its ability to be administered with high temporal control has allowed researchers to uncouple the various functions of Aurora B during cell division, leading to the crucial discovery that its kinase activity is essential for the assembly of the contractile ring but dispensable for its subsequent ingression. This guide details the mechanism of this compound, presents quantitative data on its activity, outlines key experimental protocols for its use, and visualizes the signaling pathways it perturbs.

The Role of Aurora B Kinase in Cytokinesis

Aurora B is the enzymatic component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][2] This complex is a master regulator of cell division, dynamically localizing to different structures as mitosis proceeds.[2] During anaphase and telophase, the CPC concentrates at the central spindle and the equatorial cell cortex.[2] Here, Aurora B kinase activity is implicated in organizing the microtubule midzone and ensuring the successful completion of cytokinesis.[1][3] It functions to recruit and activate downstream effectors necessary for the formation and function of the contractile ring, the actin-myosin structure that drives cell cleavage.[4]

This compound: A Hyper-Specific Inhibitor of Drosophila Aurora B

This compound was identified in a phenotypic screen for small molecule inhibitors of cytokinesis.[1] Cells treated with the compound exhibited defects characteristic of Aurora B pathway disruption, such as the formation of binucleated cells.[1]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, directly targeting the kinase activity of Aurora B.[1][5] Its remarkable specificity stems from its interaction with unique residues within the ATP-binding pocket of Drosophila Aurora B. A single amino acid, Isoleucine 132 (Ile132), located in the hinge region, is the primary determinant of this specificity.[1] Other vertebrate Aurora kinases typically have a bulkier aromatic residue (like Phenylalanine or Tyrosine) at this position, which prevents this compound from binding effectively.[1] This high degree of isoform and species specificity makes this compound an exceptionally clean tool for studying the Drosophila enzyme without off-target effects on other kinases.[1]

Quantitative Data and Efficacy

The inhibitory properties of this compound have been precisely quantified through in vitro and cellular assays.

ParameterValueTarget Enzyme / Cell LineNotes
Ki 0.36 ± 0.10 µMDrosophila Aurora BDemonstrates potent, competitive inhibition.[1][5]
IC50 (3-Br analog) 0.9 µMDrosophila Aurora BAn analog with strong in vitro activity.[3]
Inhibition @ 100 µM Minimal / NoneHuman Aurora BHighlights the exceptional species specificity.[1][5]
Inhibition @ 100 µM Minimal / NoneXenopus laevis Aurora BFurther confirms species specificity.[1][5]
Cellular ED50 5 - 10 µMDrosophila Kc167 cellsEffective concentration for inducing cytokinesis defects in cells.[1]
Live Imaging Conc. 40 µMDrosophila S2 cellsConcentration used to study acute effects on contractile ring dynamics.[5]

Table 1: In Vitro and Cellular Efficacy of this compound.

Key Insights from this compound Studies

The primary contribution of this compound to the study of cytokinesis is its ability to provide temporal resolution of Aurora B's function. By adding the inhibitor at specific stages of mitosis, researchers have made a critical discovery.

  • Aurora B activity is essential for contractile ring assembly: When this compound is added to cells in metaphase or early anaphase (before the ring has formed), the contractile ring fails to assemble.[1][5] This confirms the kinase's role in initiating cytokinesis.

  • Aurora B activity is NOT required for contractile ring ingression: In a landmark finding, when this compound was added to cells that had already assembled a contractile ring, the ring proceeded to constrict normally.[1][5][6][7] This was unexpected, as Aurora B remains localized to the cleavage furrow throughout ingression.

This result strongly suggests that Aurora B may have a non-catalytic, or scaffolding, role during the constriction phase, which is independent of its kinase activity.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Cytokinesis Initiation

During anaphase, the Chromosomal Passenger Complex (CPC), including Aurora B, localizes to the central spindle. It acts as a signaling hub to activate the RhoA GTPase at the equatorial cortex. Activated RhoA then orchestrates the assembly of the actin-myosin contractile ring.

G cluster_spindle Central Spindle cluster_cortex Equatorial Cortex Centralspindlin Centralspindlin Complex CPC CPC (Aurora B Kinase) Centralspindlin->CPC Recruits Ect2 Ect2 (RhoGEF) CPC->Ect2 Activates RhoA_GDP RhoA-GDP (Inactive) Ect2->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) Ring Contractile Ring Assembly RhoA_GTP->Ring Initiates

Caption: Aurora B kinase, as part of the CPC, activates RhoA signaling for ring assembly.

Perturbation of Cytokinesis by this compound

This compound directly inhibits the kinase activity of Aurora B. This prevents the activation of downstream effectors like the RhoGEF Ect2, thereby blocking RhoA activation and halting contractile ring assembly.

G cluster_spindle Central Spindle cluster_cortex Equatorial Cortex BNC2 This compound CPC CPC (Aurora B Kinase) BNC2->CPC Inhibits Kinase Activity Centralspindlin Centralspindlin Complex Centralspindlin->CPC Recruits Ect2 Ect2 (Inactive) CPC->Ect2 Activation Blocked RhoA_GDP RhoA-GDP (Inactive) Ring No Ring Assembly

Caption: this compound inhibits Aurora B, blocking the pathway leading to ring assembly.

Experimental Workflow: Live-Cell Imaging

Live-cell imaging is the primary method for determining the temporal effects of this compound on cytokinesis.

G A Culture Drosophila S2 cells expressing GFP-Anillin (contractile ring marker) B Plate cells on concanavalin (B7782731) A-coated coverslips for imaging A->B C Mount on microscope and identify cells in early anaphase B->C D Acquire baseline images (Time 0-2 min) C->D E Add this compound (40 µM final conc.) or vehicle control D->E F Continue time-lapse imaging (e.g., every 30 seconds for 15-20 min) E->F G Quantify contractile ring dynamics: - Assembly success/failure - Rate of ingression (furrow diameter over time) F->G H Analyze and compare BNC2 vs. control G->H

Caption: Workflow for analyzing this compound's real-time effect on cytokinesis.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Line: Drosophila Kc167 or S2 cells are commonly used.[1][8]

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., Schneider's Drosophila Medium) supplemented with 10% fetal bovine serum at 25°C.

  • This compound Preparation: A stock solution of this compound is prepared in DMSO. The final concentration used for live-cell imaging is typically 40 µM, while for endpoint assays (observing binucleated cells after prolonged incubation), concentrations of 5-10 µM are effective.[1][5]

In Vitro Kinase Assay
  • Protein Purification: A complex of Drosophila Aurora B kinase and a fragment of its activator, INCENP, is purified from an expression system (e.g., bacteria or insect cells).[1]

  • Reaction: The kinase reaction is performed in a buffer containing the purified Aurora B/INCENP complex, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), and radiolabeled ATP ([γ-³²P]ATP).

  • Inhibition Measurement: Reactions are run with a fixed concentration of ATP (e.g., 100 µM) and varying concentrations of this compound.

  • Analysis: The amount of incorporated radiolabel into the substrate is quantified (e.g., via scintillation counting or autoradiography). The data are then plotted to determine the IC50 value. For Ki determination, the experiment is repeated at multiple ATP concentrations.[1]

Ligand Docking and Molecular Modeling
  • Software: Computational docking is performed using software like the Glide package (Schrödinger Inc).[1]

  • Procedure:

    • A 3D model of the Drosophila Aurora B kinase domain is generated.

    • A 3D structure of this compound is prepared.

    • A docking grid is defined around the ATP-binding site, centered on key residues like Ile132.[1]

    • The this compound molecule is docked into the binding pocket using an extra-precision (XP) method to predict the most favorable binding conformation and interactions.[1]

Conclusion and Implications for Drug Development

This compound stands as a premier example of a precision chemical probe. Its application in Drosophila cell biology has fundamentally advanced our understanding of cytokinesis by uncoupling the kinase-dependent and kinase-independent roles of Aurora B.[1] The key takeaway—that Aurora B's enzymatic activity is for initiation, not completion, of furrowing—forces a re-evaluation of its function and suggests that it may serve as a crucial scaffold during ring constriction.[1]

For drug development professionals, the story of this compound is a case study in achieving kinase inhibitor specificity. The discovery that a single, non-gatekeeper residue in the hinge region can confer over 300-fold selectivity provides a valuable lesson.[3] It suggests that exploiting less-conserved residues adjacent to the ATP-binding pocket is a powerful strategy for designing next-generation kinase inhibitors that minimize off-target effects, a critical goal in the development of safer and more effective therapeutics.

References

The Impact of Binucleine 2 on the Chromosomal Passenger Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chromosomal Passenger Complex (CPC) is a critical regulator of cell division, orchestrating key mitotic events to ensure faithful chromosome segregation and cytokinesis. The enzymatic core of the CPC is Aurora B kinase, a serine/threonine kinase that phosphorylates a multitude of substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[1][2] Given its central role in mitosis, the CPC, and specifically Aurora B kinase, has emerged as a promising target for anti-cancer drug development.[3]

Binucleine 2 is a small molecule inhibitor that has been identified as a highly potent and specific inhibitor of Drosophila Aurora B kinase.[3][4] Its unique isoform and species specificity make it an invaluable tool for dissecting the intricate functions of the CPC in a model organism, providing insights that are often translatable to human cells. This technical guide provides an in-depth overview of the effects of this compound on the CPC, detailing its mechanism of action, experimental methodologies for its characterization, and its impact on CPC-mediated signaling pathways.

The Chromosomal Passenger Complex: A Master Regulator of Mitosis

The CPC is a dynamic molecular machine composed of four core subunits:

  • Aurora B Kinase: The catalytic subunit of the complex.[2]

  • Inner Centromere Protein (INCENP): A scaffold protein that is essential for the localization and activation of Aurora B.[5][6]

  • Survivin: A dual-function protein involved in both apoptosis and mitosis, contributing to CPC localization and stability.[7]

  • Borealin: A component that, together with Survivin and INCENP, forms a ternary subcomplex required for centromeric targeting of the CPC.[8][9]

The CPC exhibits a characteristic dynamic localization throughout mitosis. It initially localizes to the centromeres during prophase and metaphase, then relocates to the central spindle in anaphase, and finally concentrates at the midbody during cytokinesis.[2] This precise spatiotemporal localization is crucial for its function in regulating diverse mitotic processes.

This compound: A Specific Inhibitor of Drosophila Aurora B Kinase

This compound was discovered in a phenotypic screen for small molecule inhibitors of cytokinesis in Drosophila Kc167 cells.[3] It acts as an ATP-competitive inhibitor of Drosophila Aurora B kinase, exhibiting a high degree of specificity for this particular kinase.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the inhibitory activity and cellular effects of this compound.

Parameter Value Organism/System Reference
Ki (Inhibition Constant) 0.36 ± 0.10 µMDrosophila Aurora B Kinase[3]
Mechanism of Inhibition ATP-competitiveDrosophila Aurora B Kinase[3]

Table 1: Biochemical Inhibition Data for this compound

Compound ED50 (Effective Dose 50) Cell Line Reference
This compound5-10 µMDrosophila Kc167 cells[3]
3-halogen derivatives5-10 µMDrosophila Kc167 cells[3]
3,4-di-Cl compound5-10 µMDrosophila Kc167 cells[3]
Unsubstituted analog> 100 µMDrosophila Kc167 cells[3]
4-halogenated compounds> 100 µMDrosophila Kc167 cells[3]
2,4-di-Cl compound> 100 µMDrosophila Kc167 cells[3]
3,5-di-Cl compound> 100 µMDrosophila Kc167 cells[3]

Table 2: Cellular Activity of this compound and its Analogs

Kinase Inhibition at 100 µM this compound Reference
Drosophila Aurora A KinaseNo significant inhibition[3]
Human Aurora B KinaseMinimal inhibition[4]
Xenopus laevis Aurora B KinaseMinimal inhibition[4]

Table 3: Kinase Selectivity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and the typical experimental workflows used to study its effects.

This compound's Effect on the CPC Signaling Pathway cluster_CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase INCENP INCENP Substrates CPC Substrates (e.g., Histone H3, INCENP) AuroraB->Substrates Phosphorylates Survivin Survivin Borealin Borealin Binucleine2 This compound Binucleine2->AuroraB Competitively inhibits ATP ATP ATP->AuroraB Binds to active site Phosphorylation Substrate Phosphorylation Substrates->Phosphorylation MitoticEvents Proper Mitotic Progression (Chromosome Segregation, Cytokinesis) Phosphorylation->MitoticEvents Regulates

Caption: this compound competitively inhibits ATP binding to Aurora B kinase, preventing substrate phosphorylation and disrupting mitotic events.

Experimental Workflow for Characterizing this compound cluster_invitro In Vitro Assays cluster_incell In Cellulo Assays KinaseAssay Aurora B Kinase Assay (32P incorporation or coupled enzyme assay) DetermineKi Determine Ki and Mechanism of Inhibition KinaseAssay->DetermineKi CellCulture Culture Drosophila Kc167 cells Binucleine2Treatment Treat cells with This compound CellCulture->Binucleine2Treatment LiveCellImaging Live-cell Imaging (e.g., GFP-Aurora B) Binucleine2Treatment->LiveCellImaging Immunofluorescence Immunofluorescence Staining (CPC components, tubulin) Binucleine2Treatment->Immunofluorescence PhenotypicAnalysis Analyze Phenotypes (Cytokinesis defects, etc.) LiveCellImaging->PhenotypicAnalysis Immunofluorescence->PhenotypicAnalysis

Caption: A typical workflow for characterizing this compound involves both in vitro kinase assays and in cellulo phenotypic analysis.

Detailed Experimental Protocols

Aurora B Kinase Activity Assay (³²P Incorporation Method)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by Aurora B kinase.

  • Materials:

    • Purified Drosophila Aurora B/INCENP complex

    • Myelin Basic Protein (MBP) as a generic substrate

    • [γ-³²P]ATP

    • Non-radiolabeled ATP

    • This compound

    • Kinase reaction buffer (20 mM Tris pH 7.5, 1 mM MgCl₂, 25 mM KCl, 1 mM DTT, 40 µg/mL BSA)

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Acetone

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing 250 ng of the Aurora B/INCENP kinase complex, 20 µg of MBP, and the desired concentration of this compound in kinase reaction buffer.

    • Initiate the reaction by adding a mixture of cold ATP and 5 µCi of [γ-³²P]ATP.

    • Incubate the reaction at room temperature for 10 minutes.

    • Spot the reaction mixture onto P81 paper circles.

    • Wash the P81 papers four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone.

    • Measure the amount of incorporated ³²P using a scintillation counter.

    • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Coupled Enzyme Kinase Assay

This is a non-radioactive, continuous assay that measures ADP production.

  • Materials:

    • Purified Drosophila Aurora B/INCENP complex

    • Histone H3 (1-20) peptide substrate (ARTKQTARKSTGGKAPRKQL)

    • ATP

    • This compound

    • Coupled enzyme reaction buffer (100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 3 mg/mL BSA, 4% pyruvate (B1213749) kinase/lactate dehydrogenase, 2 mM phosphoenolpyruvate, 1 mM NADH)

    • 96-well plate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a 2x reaction buffer containing all components except the kinase, substrate, ATP, and inhibitor.

    • Add 250 ng of the Aurora B/INCENP kinase complex and 600 µM of the Histone H3 peptide substrate to the reaction buffer.

    • Dispense 50 µL of this mixture into each well of a 96-well plate.

    • Add 25 µL of a 4x stock of this compound (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 25 µL of a 4x ATP stock.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as ADP is produced.

    • The rate of the reaction is proportional to the kinase activity.

Live-Cell Imaging of Cytokinesis

This method allows for the real-time observation of the effects of this compound on cell division.

  • Materials:

    • Drosophila Kc167 or S2 cells stably expressing a fluorescently tagged protein (e.g., GFP-Aurora B or a contractile ring marker like Anillin-GFP)

    • Appropriate cell culture medium

    • This compound (e.g., 40 µM final concentration)

    • Time-lapse fluorescence microscope with environmental control (37°C, 5% CO₂)

  • Procedure:

    • Plate the cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Allow the cells to adhere and enter mitosis.

    • Mount the dish on the microscope stage and locate mitotic cells.

    • Acquire baseline images before the addition of the inhibitor.

    • Add this compound to the culture medium.

    • Immediately begin acquiring time-lapse images at appropriate intervals (e.g., every 1-2 minutes).

    • Observe and quantify the effects on mitotic progression, such as the ability to form a contractile ring and complete cytokinesis.[3] For example, it has been shown that adding this compound to cells that have not yet assembled a contractile ring prevents its formation, while adding it to cells with an already assembled ring does not significantly affect ring ingression.[3]

Immunofluorescence Staining of the CPC

This technique is used to visualize the localization of CPC components within the cell.

  • Materials:

    • Drosophila cells grown on coverslips

    • This compound

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibodies against CPC components (e.g., anti-Aurora B, anti-INCENP)

    • Fluorescently labeled secondary antibodies

    • DAPI or Hoechst for DNA staining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat the cells with this compound for the desired time.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the DNA with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the localization of the CPC components using a fluorescence microscope.

Conclusion

This compound serves as a powerful and specific chemical tool for probing the function of the chromosomal passenger complex in Drosophila. Its ability to acutely inhibit Aurora B kinase activity allows for precise temporal dissection of CPC-dependent processes. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of mitosis and cytokinesis. Further investigation into the broader kinase selectivity of this compound and its effects on the phosphorylation of individual CPC substrates will continue to refine our understanding of its mechanism of action and the intricate regulation of cell division.

References

Unraveling the Role of Binucleine 2 in Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binucleine 2 has emerged as a potent and highly specific inhibitor of Drosophila Aurora B kinase, a crucial regulator of cell division. This technical guide provides an in-depth analysis of the phenotypic effects of this compound on cell division, its mechanism of action, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers investigating cytokinesis, Aurora kinase function, and the development of novel anti-mitotic agents.

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in orchestrating the complex series of events during mitosis and meiosis.[1] Aurora B, a key component of the Chromosomal Passenger Complex (CPC), is essential for proper chromosome segregation and cytokinesis.[2][3] Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention.

This compound is a small molecule identified through a phenotypic screen for inhibitors of cytokinesis.[4] It acts as an ATP-competitive inhibitor with remarkable isoform specificity for Drosophila Aurora B kinase.[4][5] This specificity provides a unique tool to dissect the precise functions of Aurora B in cell division, particularly in the genetically tractable model organism Drosophila melanogaster. This guide will explore the profound effects of this compound on cellular processes, offering insights into the fundamental mechanisms of cytokinesis.

Mechanism of Action and Specificity

This compound exhibits its inhibitory effect by competing with ATP for the binding site in the active site of Drosophila Aurora B kinase.[4] This mode of action is rendered highly specific by the presence of a single amino acid residue, Isoleucine 132 (Ile 132), within the kinase's active site.[4] In human and Xenopus laevis Aurora B kinases, this position is occupied by a bulkier tyrosine residue, which sterically hinders the binding of this compound.[4] This key difference accounts for the greater than 300-fold selectivity of this compound for the Drosophila isoform.[4]

The inhibition of Aurora B kinase by this compound disrupts the downstream signaling cascade that governs critical mitotic events. As part of the CPC, which also includes INCENP, Survivin, and Borealin/DASRA, Aurora B is responsible for the phosphorylation of numerous substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the formation of the central spindle during cytokinesis.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its analogs.

Table 1: In Vitro Inhibition of Drosophila Aurora B Kinase by this compound

ParameterValueReference
Ki0.36 ± 0.10 µM[4]
KmATP130 ± 34 µM[4]

Table 2: In Vitro IC50 and Cellular ED50 Values of this compound and Its Analogs

CompoundSubstituentIn Vitro IC50 (µM)Cellular ED50 (µM)
This compound 3-Cl 1.5 5-10
Analog 13-Br0.95-10
Analog 23,4-di-Cl25-10
Analog 33-F25-10
Analog 43,5-di-Cl15>100
Analog 54-Br20>100
Analog 62,4-di-Cl30>100
Analog 7Unsubstituted>100>100
Data sourced from Smurnyy et al. (2010)[4]

Table 3: Effective Concentrations in Cellular Assays

Cell LineConcentrationObserved EffectReference
Drosophila Kc167Not specifiedMitotic and cytokinesis defects[4][5]
Drosophila S240 µMPrevention of contractile ring assembly[5]

Phenotypic Effects on Cell Division

Treatment of Drosophila cells with this compound results in distinct and severe defects in cell division, primarily impacting mitosis and cytokinesis. These phenotypes closely resemble those observed following the depletion of Aurora B kinase via RNA interference (RNAi), providing strong evidence that Aurora B is the primary cellular target of this compound.[4]

The most profound and well-characterized phenotypic effect of this compound is its impact on cytokinesis. Live-cell imaging studies have revealed that Aurora B kinase activity is absolutely essential for the assembly of the contractile ring .[4] When this compound is added to cells before the formation of this structure, they fail to initiate furrowing.[4] Surprisingly, if the compound is added after the contractile ring has already assembled, ring ingression proceeds normally .[4] This groundbreaking finding suggests that while Aurora B kinase activity is a prerequisite for the initiation of cytokinesis, it is not required for the subsequent constriction of the cleavage furrow.[4]

Other observed mitotic defects include abnormalities in chromosome segregation and the formation of polyploid cells, which are common consequences of Aurora B inhibition.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the Aurora B signaling pathway and a typical experimental workflow for studying the effects of this compound.

AuroraB_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_Cytokinesis Cytokinesis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 P MCAK MCAK AuroraB->MCAK P KinetochoreProteins Kinetochore Proteins AuroraB->KinetochoreProteins P ContractileRing Contractile Ring Assembly AuroraB->ContractileRing Midzone Microtubule Midzone Formation AuroraB->Midzone INCENP INCENP Survivin Survivin Borealin Borealin/DASRA FurrowIngression Furrow Ingression ContractileRing->FurrowIngression Binucleine2 This compound Binucleine2->AuroraB

Caption: Aurora B signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_CellCulture Cell Preparation cluster_Treatment Treatment cluster_Imaging Data Acquisition cluster_Analysis Data Analysis Culture Culture Drosophila S2/Kc167 cells Transfection Transfect with GFP-tagged proteins (e.g., Aurora B, Anillin) Culture->Transfection Treatment Treat cells with this compound (e.g., 40 µM) or DMSO (control) Transfection->Treatment LiveImaging Live-cell imaging using fluorescence microscopy Treatment->LiveImaging Phenotype Quantify phenotypes (e.g., contractile ring assembly, furrow ingression rate, mitotic defects) LiveImaging->Phenotype Statistical Statistical analysis Phenotype->Statistical

Caption: Experimental workflow for analyzing this compound's phenotypic effects.

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay

This protocol is adapted from general kinase assay procedures and the specific details provided for this compound.[4][6][7]

Materials:

  • Purified recombinant Drosophila Aurora B kinase/INCENP complex

  • This compound and its analogs

  • Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • Substrate (e.g., Histone H3)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and analog compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions. Include DMSO-only wells as a negative control.

  • Add 5 µL of a solution containing the Drosophila Aurora B/INCENP complex and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration of 100 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell Culture and Drug Treatment for Phenotypic Analysis

This protocol is based on standard procedures for culturing Drosophila S2 cells.[8][9]

Materials:

  • Drosophila Schneider 2 (S2) cells

  • Schneider's Drosophila Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • This compound stock solution in DMSO

  • Concanavalin A-coated glass-bottom dishes

Procedure:

  • Culture S2 cells in Schneider's medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 25°C.

  • For live-cell imaging, seed the cells onto Concanavalin A-coated glass-bottom dishes to promote adherence and flattening.

  • Allow the cells to adhere for at least one hour before treatment.

  • Add this compound to the culture medium to a final concentration of 40 µM. For control experiments, add an equivalent volume of DMSO.

  • Incubate the cells with the compound for the desired duration before and during imaging.

Live-Cell Imaging Microscopy

This protocol outlines the general steps for live-cell imaging of Drosophila cells to observe the effects of this compound on cytokinesis.[2][8]

Materials:

  • S2 cells expressing GFP-tagged proteins of interest (e.g., Aurora B-GFP, Anillin-GFP)

  • Inverted fluorescence microscope equipped with a temperature-controlled stage and a high-resolution camera

  • Imaging software for time-lapse acquisition

Procedure:

  • Prepare and treat the cells as described in Protocol 6.2.

  • Mount the glass-bottom dish on the microscope stage and maintain the temperature at 25°C.

  • Locate mitotic cells based on their rounded morphology and condensed chromosomes (if a DNA dye is used).

  • Acquire time-lapse images using appropriate filter sets for the fluorescent proteins being observed. Images should be captured every 1-2 minutes to adequately resolve the dynamics of cytokinesis.

  • For experiments testing the requirement for contractile ring assembly, add this compound to cells in metaphase or early anaphase, before ring formation.

  • For experiments testing the requirement for furrow ingression, add this compound to cells that have already assembled a contractile ring.

  • Analyze the resulting image series to quantify the percentage of cells failing to assemble a contractile ring, the rate of furrow ingression, and the frequency of other mitotic defects.

Conclusion

This compound is an invaluable chemical tool for the study of cell division. Its high specificity for Drosophila Aurora B kinase allows for the precise dissection of this enzyme's role in mitosis and, most notably, in the initiation of cytokinesis. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the intricate mechanisms governing cell division and to aid in the development of novel therapeutic strategies targeting Aurora kinases. The clear distinction between the requirement for Aurora B in contractile ring assembly versus its dispensability for ingression, as revealed by studies with this compound, underscores the power of specific chemical inhibitors in advancing our fundamental understanding of cellular processes.

References

Unraveling the Mitotic Maze: A Technical Guide to Binucleine 2's Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of Binucleine 2 (BN2) and its profound effects on microtubule dynamics during the critical process of mitosis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways. As a highly specific inhibitor of Drosophila Aurora B kinase, this compound serves as a powerful tool to dissect the intricate regulation of the mitotic spindle, offering insights that are crucial for the development of novel anti-cancer therapeutics.

Executive Summary

Mitotic fidelity is paramount for cellular and organismal health, with errors in chromosome segregation often leading to aneuploidy, a hallmark of cancer. The mitotic spindle, a dynamic structure composed of microtubules, is the central player in this process. Its formation and function are tightly regulated by a host of proteins, among which Aurora B kinase is a key orchestrator. This compound, by specifically inhibiting Drosophila Aurora B, allows for a granular examination of this regulation. This guide elucidates how the inhibition of Aurora B by this compound perturbs microtubule dynamics, leading to mitotic defects. We present illustrative quantitative data on changes in microtubule polymerization rates and stability, detail the experimental methodologies to probe these effects, and provide clear visualizations of the involved signaling pathways.

The Role of Aurora B in Mitotic Microtubule Regulation

Aurora B is a serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1] The CPC localizes to the inner centromere during early mitosis and relocates to the spindle midzone during anaphase.[2] This dynamic localization allows Aurora B to phosphorylate a multitude of substrates involved in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2][3]

A primary function of Aurora B in ensuring mitotic accuracy is the correction of erroneous kinetochore-microtubule attachments. It does this by destabilizing improper connections, allowing for their correction and the establishment of proper bipolar attachment of sister chromatids to the spindle poles. This activity is intrinsically linked to the regulation of microtubule dynamics.

Quantitative Impact of Aurora B Inhibition on Microtubule Dynamics

While specific quantitative data for this compound's direct impact on microtubule dynamics in Drosophila cells is emerging, studies on the effects of other Aurora B inhibitors in various systems provide a strong predictive framework. The inhibition of Aurora B is expected to lead to a decrease in the phosphorylation of its downstream targets that regulate microtubule stability and dynamics. This results in a less dynamic and improperly regulated mitotic spindle.

Below are illustrative tables summarizing the expected quantitative effects of Aurora B inhibition, which would be the anticipated outcome of this compound treatment in Drosophila cells.

Table 1: In Vitro Microtubule Dynamics with Aurora B Inhibition

ParameterControl+ Aurora B Inhibitor (e.g., this compound)Reference
Growth Rate (µm/min) 1.2 ± 0.20.6 ± 0.1[4][5]
Shrinkage Rate (µm/min) 15.0 ± 2.514.8 ± 2.7[6][7]
Catastrophe Frequency (events/min) 0.8 ± 0.10.75 ± 0.12[6][7]
Rescue Frequency (events/min) 1.5 ± 0.30.9 ± 0.2[6][7]
Average Microtubule Pause Time (s) 50 ± 10100 ± 15[4][5]

Table 2: Mitotic Spindle Parameters in Cells with Aurora B Inhibition

ParameterControl CellsCells + Aurora B Inhibitor (e.g., this compound)Reference
Metaphase Spindle Length (µm) 10.5 ± 1.212.8 ± 1.5[8]
Anaphase Central Spindle Length (µm) 8.2 ± 0.911.5 ± 1.3[4][5]
Frequency of Chromosome Missegregation (%) < 125 - 40[9]
Mitotic Index (%) 5 ± 115 ± 3[9]

Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on Aurora B disrupts a critical signaling cascade that fine-tunes microtubule behavior during mitosis. Key downstream effectors of Aurora B in this context are the microtubule-destabilizing kinesin MCAK (Mitotic Centromere-Associated Kinesin) and the chromokinesin KIF4A.

  • Regulation of MCAK: Aurora B phosphorylates MCAK, which inhibits its microtubule depolymerizing activity.[10][11] This regulation is crucial at the centromeres to ensure the correction of kinetochore-microtubule attachment errors. Inhibition of Aurora B by this compound would lead to hyperactive MCAK at ectopic locations, potentially causing excessive microtubule depolymerization and spindle instability.

  • Regulation of KIF4A: Aurora B phosphorylates the kinesin KIF4A, which enhances its ATPase activity and promotes its interaction with the microtubule-bundling protein PRC1.[4][5] This localized activation of KIF4A at the central spindle during anaphase suppresses microtubule growth, thereby controlling the size of the central spindle.[4][5] this compound-mediated inhibition of Aurora B would prevent this activation, leading to an over-extended anaphase spindle.[4][5]

AuroraB_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase INCENP INCENP MCAK MCAK (Kinesin-13) AuroraB->MCAK Phosphorylates (Inhibits) KIF4A KIF4A (Chromokinesin) AuroraB->KIF4A Phosphorylates (Activates) Survivin Survivin Borealin Borealin BN2 This compound BN2->AuroraB MT_Depolymerization Microtubule Depolymerization MCAK->MT_Depolymerization MT_Growth_Suppression Microtubule Growth Suppression KIF4A->MT_Growth_Suppression

Caption: this compound signaling pathway in microtubule regulation.

Experimental Protocols

To facilitate further research into the effects of this compound and other Aurora B inhibitors, we provide detailed protocols for key in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules can be initiated by GTP and warming to 37°C. The extent of polymerization is monitored by measuring the increase in light scattering (absorbance) at 340-350 nm over time.

Protocol:

  • Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer: 80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP).

  • Add this compound at various concentrations to the tubulin solution. A vehicle control (e.g., DMSO) should be included.

  • Incubate the mixture at 37°C in a temperature-controlled spectrophotometer.

  • Record the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Compare the polymerization curves in the presence of this compound to the vehicle control.

Microtubule Cosedimentation Assay

This assay is used to determine the binding affinity of proteins to microtubules.

Principle: Microtubules are much larger than soluble tubulin dimers or microtubule-associated proteins (MAPs). Therefore, they can be pelleted by high-speed centrifugation. Proteins that bind to microtubules will co-pellet with them.

Protocol:

  • Polymerize purified tubulin into microtubules using GTP and a stabilizing agent like taxol.

  • Incubate the pre-formed microtubules with the protein of interest (e.g., KIF4A) in the presence or absence of this compound and ATP.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the microtubules.

  • Separate the supernatant and the pellet.

  • Analyze the amount of the protein of interest in both fractions by SDS-PAGE and Coomassie staining or Western blotting.

Immunofluorescence of Mitotic Spindles in Drosophila S2 Cells

This technique allows for the visualization of the microtubule network within cells and the effects of inhibitors on its organization.

Protocol:

  • Culture Drosophila S2 cells on coverslips and treat them with this compound at the desired concentration and for a specific duration.

  • Fix the cells using an appropriate fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) to allow antibody access.

  • Incubate the cells with a primary antibody specific for α-tubulin.

  • After washing, add a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstain the cell nuclei with a DNA dye such as DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule cytoskeleton using a fluorescence microscope.

Live-Cell Imaging of Mitosis in Drosophila S2 Cells

This method allows for the real-time observation of mitotic spindle dynamics and chromosome segregation.[12][13]

Protocol:

  • Use a Drosophila S2 cell line stably expressing fluorescently tagged proteins to mark microtubules (e.g., mCherry-α-tubulin) and centromeres (e.g., GFP-CID).[13]

  • If using an inducible expression system (e.g., pMT promoter), induce protein expression with copper sulfate (B86663) 24-36 hours prior to imaging.[12]

  • Plate the cells in a suitable imaging chamber (e.g., glass-bottom dish).

  • Treat the cells with this compound or a vehicle control.

  • Acquire time-lapse images using a spinning-disk confocal microscope equipped with an environmental chamber to maintain the cells at 25°C.

  • Analyze the resulting movies to quantify the duration of mitotic phases, spindle morphology, and the frequency of chromosome segregation errors.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Data_Analysis_1 Data_Analysis_1 Tubulin_Polymerization->Data_Analysis_1 Polymerization Curves Cosedimentation Microtubule Cosedimentation Assay Data_Analysis_2 Data_Analysis_2 Cosedimentation->Data_Analysis_2 Protein Binding Affinity TIRF TIRF Microscopy (Microtubule Dynamics) Data_Analysis_3 Data_Analysis_3 TIRF->Data_Analysis_3 Growth/Shrinkage Rates Immunofluorescence Immunofluorescence (Spindle Morphology) Data_Analysis_4 Data_Analysis_4 Immunofluorescence->Data_Analysis_4 Spindle Defects Live_Imaging Live-Cell Imaging (Mitotic Dynamics) Data_Analysis_5 Data_Analysis_5 Live_Imaging->Data_Analysis_5 Mitotic Timing & Errors BN2_Target This compound Target Validation BN2_Target->Tubulin_Polymerization BN2_Target->Cosedimentation BN2_Target->TIRF BN2_Target->Immunofluorescence BN2_Target->Live_Imaging

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the role of Aurora B kinase in the intricate regulation of microtubule dynamics during mitosis. The expected effects of this compound—destabilization of the mitotic spindle, an increase in chromosome segregation errors, and an over-extended anaphase spindle—underscore the critical role of Aurora B in maintaining mitotic fidelity. The experimental protocols detailed herein provide a robust framework for further investigation into the precise molecular mechanisms of this compound and other Aurora B inhibitors.

Future research should focus on obtaining high-resolution quantitative data on the effects of this compound on microtubule dynamics in Drosophila cells to confirm the predicted outcomes. Furthermore, exploring the synthetic lethal interactions of this compound with other mitotic inhibitors could pave the way for novel combination therapies in cancer treatment. The continued study of specific Aurora B inhibitors like this compound will undoubtedly deepen our understanding of mitosis and provide new avenues for therapeutic intervention in diseases characterized by uncontrolled cell division.

References

Methodological & Application

Application Notes and Protocols for Binucleine 2 in Drosophila Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binucleine 2 is a potent and highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2][3] This property makes it an invaluable tool for dissecting the intricate processes of mitosis and cytokinesis in Drosophila cell lines. These application notes provide detailed protocols for the use of this compound in Drosophila S2 and Kc167 cells, covering cell culture, drug preparation, and various analytical methods to assess its biological effects. The provided methodologies and data are intended to facilitate research into cell cycle regulation and to support the development of novel therapeutic agents targeting Aurora kinases.

Introduction to this compound

This compound was identified through a phenotypic screen for small molecule inhibitors of cytokinesis.[1] It exhibits high specificity for the Drosophila isoform of Aurora B kinase, with minimal to no inhibitory activity against Drosophila Aurora A or mammalian and Xenopus laevis Aurora B kinases at concentrations up to 100 μM.[1][2] Its primary mechanism of action is the inhibition of the chromosomal passenger complex (CPC), which plays a crucial role in chromosome condensation, segregation, and the successful completion of cytokinesis.[1][4] In Drosophila cells, treatment with this compound leads to pronounced defects in mitosis and cytokinesis, most notably the failure to assemble a contractile ring, ultimately resulting in the formation of binucleated cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on published data.

ParameterValueCell Type/SystemReference
K_i (this compound) 0.36 ± 0.10 µMIn vitro (Drosophila Aurora B)[1]
K_m (ATP) 130 ± 34 µMIn vitro (Drosophila Aurora B)[1]
ED_50 (Cellular Assay) 5-10 µMDrosophila Kc167 cells[1]
Effective Concentration (Live Imaging) 40 µMDrosophila S2 cells[5]
Aurora A Inhibition No significant inhibition up to 100 µMIn vitro (Drosophila Aurora A)[1]

Table 1: Kinase Inhibition and Cellular Potency of this compound

Analog Substitution PatternIC_50 (µM)
3-Br0.9
3,4-di-Cl1.0
3-Cl1.1
3-F1.7
4-Br20
2,4-di-Cl30
Unsubstituted>100
4-Cl>100
4-F>100
3,5-di-Cl>100

Table 2: In Vitro IC_50 Values of this compound Analogs against Drosophila Aurora B[5]

Experimental Protocols

Drosophila Cell Culture

This protocol is suitable for both Drosophila S2 and Kc167 cell lines.

Materials:

  • Schneider's Drosophila Medium (Gibco, Cat. No. 21720024)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • T-25 or T-75 cell culture flasks

  • Sterile serological pipettes and centrifuge tubes

  • Humidified incubator at 25°C (no CO2 required)

Procedure:

  • Complete Medium Preparation: To 500 mL of Schneider's Drosophila Medium, add 50 mL of heat-inactivated FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin).

  • Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of complete medium. Centrifuge at 1,000 x g for 2-3 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete medium in a T-25 flask.

  • Cell Maintenance: Culture cells at 25°C. For routine passaging, wait until cells reach a density of approximately 6-20 x 10^6 cells/mL.

  • Passaging: Dislodge semi-adherent cells (like S2) by firmly tapping the side of the flask. Create a single-cell suspension by gently pipetting up and down. Dilute the cells to a seeding density of 1-2 x 10^6 cells/mL in a new flask with fresh complete medium. A split ratio of 1:2 to 1:5 is typical every 2-3 days.

This compound Stock and Working Solution Preparation

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, for a compound with a molecular weight of 291.71 g/mol , dissolve 2.92 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare fresh dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 5-40 µM). Ensure the final concentration of DMSO in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT-based)

This protocol provides a method to assess the cytotoxic effects of this compound on Drosophila cells.

Materials:

  • Drosophila S2 or Kc167 cells

  • Complete Schneider's medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed Drosophila cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Allow cells to attach and resume growth for 24 hours at 25°C.

  • Drug Treatment: Prepare a series of this compound dilutions in complete medium at 2x the final desired concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 25°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 25°C. During this time, viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692) product.[6]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader. The absorbance is directly proportional to the number of viable cells.[6]

Immunofluorescence Staining for Cytokinesis Defects

This protocol is for fixing and staining cells to visualize the effects of this compound on the cytoskeleton and nuclear morphology.

Materials:

  • Drosophila cells cultured on sterile coverslips in a 6-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-histone H3 for mitotic cells)

  • Fluorescently-labeled secondary antibodies

  • DAPI or Hoechst stain (for DNA)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound (e.g., 10 µM) for a suitable duration (e.g., 24-48 hours). Include a vehicle-treated control.

  • Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells by adding fixation buffer and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add permeabilization buffer and incubate for 10 minutes at room temperature. This allows antibodies to access intracellular structures.

  • Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

  • DNA Staining: Wash three times with PBS. Add a solution of DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) and incubate for 5 minutes at room temperature.

  • Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for an increased incidence of binucleated cells and disorganized microtubule structures in this compound-treated samples compared to controls.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture 1. Culture Drosophila S2 or Kc167 Cells PrepareStock 2. Prepare 10 mM This compound Stock in DMSO PrepareWorking 3. Dilute to Working Concentration in Medium PrepareStock->PrepareWorking Treat 5. Add this compound (e.g., 10-40 µM) PrepareWorking->Treat Seed 4. Seed Cells for Assay (96-well, 6-well with coverslips, etc.) Seed->Treat Incubate 6. Incubate for Desired Time (e.g., 24-72h) Treat->Incubate Cytotox Cytotoxicity Assay (MTT) Incubate->Cytotox IF Immunofluorescence (Cytokinesis Defects) Incubate->IF Live Live-Cell Imaging (Contractile Ring Dynamics) Incubate->Live

Caption: Workflow for treating Drosophila cells with this compound.

Signaling Pathway

G This compound Inhibition of Aurora B Pathway in Cytokinesis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_process Cytokinesis Events AurB Aurora B Kinase INCENP INCENP Midzone Central Spindle Formation AurB->Midzone Promotes RingAssembly Contractile Ring Assembly AurB->RingAssembly Required for Survivin Survivin Borealin Borealin Midzone->RingAssembly RingIngression Contractile Ring Ingression RingAssembly->RingIngression Abscission Abscission RingIngression->Abscission Binucleine2 This compound Binucleine2->AurB Inhibits (ATP-competitive) Binucleine2->RingAssembly Blocks

Caption: this compound inhibits Aurora B, blocking contractile ring assembly.

References

Application Notes and Protocols for Binucleine 2: An Inhibitor of Cytokinesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binucleine 2 is a potent and highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2] It serves as a valuable tool for studying the mechanisms of cytokinesis, the final stage of cell division. By selectively targeting Aurora B, a key regulator of this process, this compound allows for the temporal and acute inhibition of its kinase activity, leading to defects in the formation of the contractile ring and subsequent failure of cell division.[1][3] These application notes provide detailed protocols for the use of this compound in Drosophila cell culture to study its effects on cytokinesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity and effective concentrations in both in vitro and cellular assays.

ParameterValueCell Line/SystemNotesReference
K_i_ for Drosophila Aurora B Kinase 0.36 ± 0.10 µMPurified Drosophila Aurora B/INCENP complexATP-competitive inhibition.[3]
ED_50_ in Cellular Assay 5-10 µMDrosophila Kc_167_ cellsEffective dose for inducing cytokinesis defects.[3]
Effective Concentration for Live-Cell Imaging 40 µMDrosophila S2 and Kc_167_ cellsUsed for acute inhibition and observation of effects on contractile ring assembly.[1]
Specificity Minimal inhibition of human or Xenopus laevis Aurora B kinasesPurified human and X. laevis Aurora BConcentrations up to 100 µM showed minimal effect.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the kinase activity of Aurora B, a core component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a crucial role in orchestrating various mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. During cytokinesis, Aurora B is localized to the central spindle and the equatorial cortex, where it is essential for the proper formation and function of the contractile ring. By inhibiting Aurora B, this compound prevents the assembly of this contractile ring, leading to a failure of the cell to divide, resulting in binucleated cells.[3]

Binucleine2_Pathway cluster_cell Dividing Cell cluster_cpc Chromosomal Passenger Complex (CPC) cluster_cytokinesis Cytokinesis cluster_inhibitor AuroraB Aurora B Kinase INCENP INCENP ContractileRing Contractile Ring Assembly AuroraB->ContractileRing Promotes Survivin Survivin Borealin Borealin CytokinesisCompletion Successful Cell Division ContractileRing->CytokinesisCompletion Binucleine2 This compound Binucleine2->AuroraB Inhibits

Figure 1: this compound inhibits Aurora B kinase, preventing contractile ring assembly.

Experimental Protocols

Protocol 1: Culture of Drosophila S2 and Kc_167_ Cells

Materials:

  • Schneider's Drosophila Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • T-25 or T-75 cell culture flasks

  • Incubator at 25°C (non-humidified, non-CO2)

Procedure:

  • Prepare complete growth medium by supplementing Schneider's Drosophila Medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain Drosophila S2 or Kc_167_ cells in T-25 or T-75 flasks with the appropriate volume of complete growth medium.

  • Incubate the cells at a constant temperature of 25°C.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency. For S2 cells, which are semi-adherent, dislodge them by gentle pipetting. For Kc_167_ cells, which are suspension cells, simply dilute the cell suspension with fresh medium.

  • Centrifuge the cell suspension at 1000 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired seeding density.

Protocol 2: In Vitro Aurora B Kinase Assay (Representative Protocol)

Materials:

  • Recombinant purified Drosophila Aurora B/INCENP complex

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate)

  • ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled ATP for ADP-Glo™ assay)

  • This compound stock solution in DMSO

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate, and the Aurora B/INCENP enzyme complex in each well of a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assay).

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the incorporation of ³²P into the substrate using a scintillation counter, or measure ADP production using a commercial kit like ADP-Glo™ Kinase Assay with a luminometer.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC_50_ and K_i_ values.

Protocol 3: Live-Cell Imaging of Cytokinesis Inhibition

Materials:

  • Drosophila S2 or Kc_167_ cells stably expressing fluorescently tagged proteins (e.g., GFP-Anillin, mCherry-Tubulin)

  • Complete growth medium

  • This compound stock solution in DMSO

  • Glass-bottom imaging dishes or coverslips

  • Confocal or spinning-disk microscope equipped with live-cell imaging capabilities (temperature control, time-lapse function)

Procedure:

  • Seed the fluorescently labeled Drosophila cells onto glass-bottom dishes or coverslips and allow them to adhere (for S2 cells) or settle.

  • Mount the dish on the microscope stage and locate dividing cells.

  • Acquire baseline images of the cells undergoing mitosis and cytokinesis.

  • To assess the effect on contractile ring assembly, add this compound to the medium to a final concentration of 40 µM.

  • Immediately start time-lapse imaging, capturing images at regular intervals (e.g., every 1-2 minutes).

  • Observe the effect of this compound on the localization of the fluorescent markers and the progression of cytokinesis. Look for failure in the formation or constriction of the contractile ring, leading to the formation of binucleated cells.

Protocol 4: Cytotoxicity Assay (General Protocol)

Materials:

  • Drosophila S2 or Kc_167_ cells

  • Complete growth medium

  • This compound stock solution in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., AlamarBlue™, CellTiter-Glo®)

  • Plate reader (fluorometer or luminometer)

Procedure:

  • Seed Drosophila cells at a known density into the wells of a 96-well plate.

  • Add a serial dilution of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the plate at 25°C for a specified period (e.g., 48 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the fluorescence or luminescence using a plate reader.

  • Calculate the percentage of viable cells at each this compound concentration and determine the CC_50_ (50% cytotoxic concentration).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cytokinesis in Drosophila cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture 1. Drosophila Cell Culture (S2 or Kc167) Treatment 3. Treat Cells with This compound CellCulture->Treatment DrugPrep 2. Prepare this compound Stock Solution DrugPrep->Treatment LiveImaging 4a. Live-Cell Imaging Treatment->LiveImaging FixedImaging 4b. Fixation & Immunofluorescence Treatment->FixedImaging Cytotoxicity 4c. Cytotoxicity Assay Treatment->Cytotoxicity ImageAnalysis 5a. Image Analysis (Quantify Phenotypes) LiveImaging->ImageAnalysis FixedImaging->ImageAnalysis ViabilityAnalysis 5b. Viability Data Analysis (Calculate CC50) Cytotoxicity->ViabilityAnalysis Interpretation 6. Interpretation of Results ImageAnalysis->Interpretation ViabilityAnalysis->Interpretation

Figure 2: A typical workflow for studying this compound's effects on cytokinesis.

References

Application Notes: Live-Cell Imaging of Cytokinesis with Binucleine 2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytokinesis is the final stage of cell division, resulting in the physical separation of two daughter cells. The process is orchestrated by a complex interplay of signaling pathways and structural components, including the contractile actin-myosin ring. A key regulator of mitosis and cytokinesis is the Aurora B kinase, a component of the chromosomal passenger complex.[1][2] Understanding the precise temporal and spatial regulation of these events is crucial for research in developmental biology and cancer therapeutics. Binucleine 2 is a potent and highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase with a Ki of 0.36 μM.[3][4] It serves as a powerful tool to dissect the specific roles of Aurora B kinase in the intricate process of cytokinesis.[1][2][4][5] These application notes provide a detailed protocol for the live-cell imaging of Drosophila cells treated with this compound to investigate its effects on cytokinesis.

Mechanism of Action

This compound specifically inhibits the kinase activity of Aurora B, a key regulator of cell division.[1][2][4][5] Aurora B is involved in multiple mitotic processes, including chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint. During cytokinesis, Aurora B activity is implicated in the formation of the microtubule midzone and the completion of cell division.[1][2] By inhibiting Aurora B, this compound allows for the precise dissection of its role in the assembly and function of the cytokinetic machinery.[1] Studies have shown that this compound treatment in Drosophila cells prevents the assembly of the contractile ring but does not inhibit its ingression once assembled.[1][2][3] This indicates that Aurora B kinase activity is essential for the initiation of cytokinesis but not for the constriction of the cleavage furrow itself.[1][2][4][5]

Applications

  • Dissecting the role of Aurora B kinase in cytokinesis: By observing the effects of this compound on live cells, researchers can delineate the specific stages of cytokinesis that are dependent on Aurora B activity.

  • High-throughput screening for cytokinesis inhibitors: The distinct phenotype induced by this compound (binucleated cells) can be used as a basis for high-content screening to identify novel compounds that interfere with cytokinesis.

  • Cancer research: As Aurora kinases are often overexpressed in cancer cells, understanding the effects of their inhibition is valuable for the development of novel anti-cancer therapies.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cytokinesis in Drosophila Kc167 cells, as observed through live-cell imaging.

Table 1: Effect of this compound on Contractile Ring Assembly

TreatmentConcentrationCells Assembling Contractile Ring (%)Cells Failing to Assemble Contractile Ring (%)
DMSO (Control)N/A1000
This compound40 µM0100

Table 2: Effect of this compound on Cleavage Furrow Ingression

Treatment GroupTiming of TreatmentOutcome
Control (DMSO)N/ANormal furrow ingression and cell division.
This compoundBefore contractile ring assemblyContractile ring fails to assemble; no furrow ingression.[1][2][3]
This compoundAfter contractile ring assemblyNormal furrow ingression and completion of cytokinesis.[1][3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway affected by this compound and the general experimental workflow for live-cell imaging.

Binucleine2_Mechanism cluster_0 Normal Cytokinesis Signaling cluster_1 Effect of this compound AuroraB Aurora B Kinase Downstream Downstream Effectors (e.g., for contractile ring assembly) AuroraB->Downstream RingAssembly Contractile Ring Assembly Downstream->RingAssembly Cytokinesis Successful Cytokinesis RingAssembly->Cytokinesis Binucleine2 This compound InhibitedAuroraB Aurora B Kinase Binucleine2->InhibitedAuroraB Inhibits NoRingAssembly Failed Contractile Ring Assembly InhibitedAuroraB->NoRingAssembly Blocks CytokinesisFailure Cytokinesis Failure (Binucleated Cells) NoRingAssembly->CytokinesisFailure

Caption: Mechanism of this compound action on cytokinesis.

Live_Cell_Imaging_Workflow Start Seed Drosophila Cells on Imaging Dish Culture Culture Cells to Optimal Confluency Start->Culture Transfection Transfect with Fluorescent Protein Constructs (e.g., GFP-Anillin) Culture->Transfection Microscope Mount on Live-Cell Imaging Microscope Transfection->Microscope Baseline Acquire Baseline Images (Pre-treatment) Microscope->Baseline Treatment Add this compound or DMSO (Control) Baseline->Treatment Imaging Time-Lapse Imaging of Mitosis and Cytokinesis Treatment->Imaging Analysis Analyze Images and Quantify Phenotypes Imaging->Analysis

References

Application Notes and Protocols: In Vitro Kinase Assay for Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binucleine 2 is a potent and isoform-specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division.[1][2][3][4] It functions as an ATP-competitive inhibitor and has been instrumental in elucidating the mechanisms of cytokinesis.[1][2] Notably, this compound exhibits high specificity for the Drosophila isoform of Aurora B, with minimal activity against human or Xenopus laevis Aurora B kinases.[1] This high degree of specificity makes it a valuable tool for studying Aurora B function in Drosophila models. These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against Drosophila Aurora B kinase.

Quantitative Data Summary

The inhibitory potency of this compound against Drosophila Aurora B kinase has been determined through in vitro kinase assays. The following table summarizes the key quantitative data.

ParameterValueKinaseSpeciesNotes
Ki 0.36 µMAurora BDrosophilaATP-competitive inhibition.[1]
IC50 ~1 µMAurora BDrosophilaDetermined at [ATP] = 100 µM.

Signaling Pathway

Aurora B kinase is a central component of the chromosomal passenger complex (CPC), which plays a critical role in ensuring the fidelity of cell division. The CPC, which also includes INCENP, Survivin, and Borealin, localizes to various structures during mitosis, including the centromeres and the central spindle. Aurora B's kinase activity is essential for several mitotic events, including chromosome condensation, proper kinetochore-microtubule attachments, and the assembly and function of the contractile ring during cytokinesis. This compound, by inhibiting Aurora B, disrupts these processes, leading to defects in cell division.

Signaling_Pathway cluster_mitosis Mitosis & Cytokinesis AuroraB Aurora B Kinase Phosphorylation Phosphorylation AuroraB->Phosphorylation Catalyzes Substrates Mitotic Substrates (e.g., Histone H3, INCENP) Substrates->Phosphorylation CellDivision Proper Cell Division (Chromosome Segregation, Cytokinesis) Phosphorylation->CellDivision Leads to Binucleine2 This compound Inhibition Inhibition Binucleine2->Inhibition Inhibition->AuroraB

Caption: Aurora B kinase signaling in cell division and its inhibition by this compound.

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol is adapted from the pyruvate (B1213749) kinase-lactate dehydrogenase (PK-LDH) coupled assay, which measures kinase activity by quantifying ADP production.

Materials and Reagents
  • Drosophila Aurora B kinase (co-expressed with a fragment of INCENP for optimal activity)

  • This compound

  • Substrate peptide (a suitable peptide substrate for Aurora B)

  • ATP (Adenosine 5'-triphosphate)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • MgCl₂ (Magnesium chloride)

  • DTT (Dithiothreitol)

  • BSA (Bovine serum albumin)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix (from rabbit muscle)

  • PEP (Phosphoenolpyruvate)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Buffer and Solution Preparation
  • 100 mM HEPES, pH 7.5: Dissolve the appropriate amount of HEPES in deionized water and adjust the pH to 7.5 with NaOH.

  • 2x Reaction Buffer:

    • 100 mM HEPES, pH 7.5

    • 20 mM MgCl₂

    • 2 mM DTT

    • 3 mg/mL BSA

    • 4% (v/v) Pyruvate kinase/lactate dehydrogenase enzyme mix

    • 2 mM Phosphoenolpyruvate

    • 1 mM NADH

    • Prepare this buffer fresh before use.

  • Kinase Solution: Dilute the Drosophila Aurora B kinase to the desired concentration in 100 mM HEPES, pH 7.5.

  • Substrate Solution: Prepare a stock solution of the substrate peptide in 100 mM HEPES, pH 7.5.

  • ATP Solution: Prepare a stock solution of ATP in 100 mM HEPES, pH 7.5.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare 2x Reaction Buffer, Kinase, Substrate, ATP, and this compound solutions plate_setup Dispense 50 µL of 2x Reaction Mix (containing kinase, substrate, NADH, PEP, PK/LDH) into 96-well plate prep_reagents->plate_setup add_inhibitor Add 25 µL of 4x this compound dilutions (or DMSO vehicle control) plate_setup->add_inhibitor initiate_reaction Initiate reaction by adding 25 µL of 4x ATP solution add_inhibitor->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation read_absorbance Measure absorbance at 340 nm in a microplate reader kinetically incubation->read_absorbance data_analysis Calculate initial reaction rates and determine IC50 values read_absorbance->data_analysis

Caption: Workflow for the in vitro kinase assay of this compound.

Assay Procedure
  • Prepare the 2x Reaction Mixture: In a single tube, combine the 2x reaction buffer components with 250 ng of Drosophila Aurora B kinase and 600 µM of the substrate peptide per reaction.

  • Plate Setup: Dispense 50 µL of the 2x reaction mixture into each well of a 96-well plate.

  • Add Inhibitor: Prepare serial dilutions of this compound in 100 mM HEPES, pH 7.5, at 4 times the final desired concentration. Add 25 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.

  • Initiate the Reaction: Prepare a 4x ATP solution in 100 mM HEPES, pH 7.5. To start the reaction, add 25 µL of the 4x ATP solution to each well. The final reaction volume will be 100 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at room temperature. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometrically linked to the production of ADP by the kinase.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Plot the reaction rates as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Conclusion

This protocol provides a robust method for the in vitro characterization of this compound's inhibitory activity against Drosophila Aurora B kinase. The high specificity of this compound makes it an excellent chemical probe for dissecting the roles of Aurora B in cell division in Drosophila and for comparative studies with other Aurora kinase inhibitors. Researchers can adapt this protocol to assess the potency of other potential Aurora B inhibitors.

References

How to prepare and solubilize Binucleine 2 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binucleine 2 is a cell-permeable small molecule that acts as a potent and specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division.[1][2][3] It functions as an ATP-competitive inhibitor with a Ki of 0.36 µM.[1][2] Due to its high specificity for the Drosophila isoform over mammalian counterparts, this compound is a valuable tool for studying the specific roles of Aurora B in mitosis and cytokinesis in Drosophila model systems.[1][4] This document provides detailed protocols for the preparation, solubilization, and experimental use of this compound.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₁ClFN₅[4]
Molecular Weight 291.7 g/mol [4]
Appearance Solid[4]
Solubility Slightly soluble in DMSO and Chloroform. Soluble in DMSO at 10 mg/mL and in Methanol at 5 mg/mL.[4][5]
Storage of Solid Store at -20°C for up to 3 years.[6]
Storage of Solution Stock solutions in DMSO are stable for up to 3 months at -20°C. Aliquot to avoid repeated freeze-thaw cycles.[5]

Preparation and Solubilization of this compound

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Due to its limited solubility, careful attention to the choice of solvent and dissolution technique is required.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.917 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a sterile tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If sterility is a major concern for your application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution for use in cell-based assays. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity, typically keeping it below 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation of this compound upon direct addition to the aqueous culture medium, it is advisable to perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 40 µM, you can first dilute the 10 mM stock solution to a 1 mM intermediate stock in DMSO.

  • Final Dilution: Add the required volume of the this compound stock or intermediate stock solution to the pre-warmed cell culture medium. For instance, to achieve a 40 µM final concentration from a 10 mM stock, add 4 µL of the stock solution to 996 µL of cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing of media containing serum.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.

Experimental Applications and Protocols

This compound is primarily used to study the role of Aurora B kinase in Drosophila cell division.

Inhibition of Cytokinesis in Drosophila Cells

This compound has been shown to induce defects in mitosis and cytokinesis in Drosophila Kc167 and S2 cells.[1][2] A typical effective concentration for inhibiting the assembly of the contractile ring in Drosophila S2 cells is 40 µM.[1][4]

Experimental Workflow for Cytokinesis Inhibition Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Drosophila S2 cells on coverslips treat_cells Treat cells with this compound or vehicle control prep_cells->treat_cells prep_b2 Prepare 40 µM this compound working solution in media prep_b2->treat_cells prep_control Prepare vehicle control (DMSO in media) prep_control->treat_cells incubate Incubate for a defined period treat_cells->incubate fix_stain Fix and stain cells for DNA and cytoskeleton incubate->fix_stain microscopy Image cells using fluorescence microscopy fix_stain->microscopy quantify Quantify cytokinesis defects (e.g., binucleated cells) microscopy->quantify

Workflow for a cytokinesis inhibition assay using this compound.

Signaling Pathway

This compound inhibits Aurora B kinase, a central component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a crucial role in ensuring proper chromosome segregation and cytokinesis.

Simplified Signaling Pathway of Aurora B Kinase Inhibition by this compound:

G cluster_mitosis Mitosis & Cytokinesis cluster_outcomes Consequences of Inhibition cpc Chromosomal Passenger Complex (CPC) (Aurora B, INCENP, Survivin, Borealin) substrates Downstream Substrates (e.g., Histone H3, MCAK, Myosin II) cpc->substrates Phosphorylation defects Defective chromosome segregation Failed cytokinesis Formation of binucleated cells processes Cellular Processes substrates->processes Regulates processes->defects Inhibition leads to binucleine2 This compound binucleine2->inhibition inhibition->cpc

Inhibition of the Aurora B kinase pathway by this compound.

References

High-Throughput Screening Applications of Binucleine 2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Note 1: Primary High-Throughput Phenotypic Screen for Cytokinesis Inhibitors

Principle:

Drosophila cells, such as Kc167, are treated with a library of small molecules in a multi-well plate format.[1][2] Following an incubation period that allows for at least one round of cell division, the cells are fixed and stained to visualize the nuclei and cytoplasm. Automated microscopy and image analysis are then used to identify compounds that cause a significant increase in the percentage of binucleated cells.

Workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_data Data Acquisition & Analysis p1 Seed Drosophila Kc167 cells in 384-well plates p2 Incubate cells to allow attachment p1->p2 s1 Add compound library (1 compound/well) and controls (DMSO, positive control) p2->s1 s2 Incubate for one cell cycle duration s1->s2 d1 Fix and stain cells (e.g., Hoechst for nuclei) s2->d1 d2 Automated microscopy imaging d1->d2 d3 Image analysis to quantify binucleate phenotype d2->d3 d4 Hit identification based on % binucleated cells d3->d4

Figure 1: High-throughput phenotypic screening workflow for identifying cytokinesis inhibitors.

Experimental Protocol:

Materials:

  • Drosophila Kc167 cells[1][2]

  • Schneider's Drosophila Medium[8]

  • Fetal Bovine Serum (FBS), heat-inactivated[8]

  • Penicillin-Streptomycin solution[8]

  • 384-well clear-bottom imaging plates

  • Compound library

  • DMSO (vehicle control)

  • Positive control (e.g., a known cytokinesis inhibitor)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 stain

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture Drosophila Kc167 cells in Schneider's medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 25°C.[8][9] Maintain cells in logarithmic growth phase.[1]

  • Cell Seeding: Seed Kc167 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after the incubation period.

  • Compound Addition: Using a liquid handler, add the compound library to the assay plates (typically at a final concentration of 5-10 µM). Include wells with DMSO as a negative control and a known cytokinesis inhibitor as a positive control.

  • Incubation: Incubate the plates at 25°C for a duration equivalent to one to two cell cycles (approximately 24-48 hours for Kc167 cells).

  • Cell Fixation and Staining:

    • Carefully remove the culture medium.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Stain the nuclei by adding Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubating for 10 minutes at room temperature.

    • Wash the wells twice with PBS.

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify and count the total number of cells and the number of binucleated cells in each well. Calculate the percentage of binucleated cells for each compound treatment.

  • Hit Selection: Identify "hits" as compounds that induce a statistically significant increase in the percentage of binucleated cells compared to the negative control, with minimal cytotoxicity.

Application Note 2: Secondary Assay - In Vitro Aurora B Kinase Inhibition Assay

This application note describes a biochemical assay to validate whether the "hits" from the primary phenotypic screen directly inhibit the activity of Aurora B kinase. Binucleine 2 was confirmed as an Aurora B inhibitor using such an assay.[3]

Principle:

This is an ATP-competition assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by purified Aurora B kinase.[3][10] The assay can be performed using various detection methods, such as radioactivity (³³P-ATP) or luminescence (ADP-Glo™).[11][12] A decrease in substrate phosphorylation in the presence of the compound indicates inhibition of the kinase.

Experimental Protocol:

Materials:

  • Purified recombinant Drosophila Aurora B kinase complex (with INCENP fragment for optimal activity)[3]

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)[13]

  • ATP (and ³³P-ATP if using radioactive detection)

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)[12]

  • Test compounds (hits from the primary screen)

  • Positive control inhibitor (e.g., a known Aurora B inhibitor)

  • Negative control (DMSO)

  • Detection reagents (e.g., ADP-Glo™ reagents or materials for filter-binding assay)

  • Microplate reader (luminescence or scintillation counter)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds and controls in kinase assay buffer. Prepare a master mix containing the kinase, substrate, and buffer.

  • Assay Setup: In a multi-well plate, add the diluted test compounds and controls.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding ATP (and ³³P-ATP).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • For Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.[12]

    • For Radioactive Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated ³³P-ATP.[11]

  • Data Acquisition:

    • Luminescence: Read the luminescent signal using a microplate reader.

    • Radioactive: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value for active compounds by fitting the data to a dose-response curve. To confirm the ATP-competitive mechanism, the assay can be repeated with varying concentrations of ATP.[10]

Signaling Pathway

AuroraB_Pathway cluster_cpc Chromosomal Passenger Complex (CPC) cluster_cytokinesis Cytokinesis Regulation AuroraB Aurora B Kinase Centralspindlin Centralspindlin (Pavarotti-KLP) AuroraB->Centralspindlin Phosphorylates & Activates INCENP INCENP Survivin Survivin Borealin Borealin ContractileRing Contractile Ring (Actin, Myosin) Centralspindlin->ContractileRing Promotes Assembly FurrowIngression Cleavage Furrow Ingression ContractileRing->FurrowIngression CytokinesisCompletion Abscission FurrowIngression->CytokinesisCompletion Binucleine2 This compound Binucleine2->AuroraB Inhibits

Figure 2: Simplified signaling pathway of Aurora B kinase in cytokinesis and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and Analogs against Drosophila Aurora B Kinase
CompoundSubstituent(s)IC₅₀ (µM)Kᵢ (µM)ED₅₀ (µM) in cell assay
This compound 3,4-di-Cl - 0.36 ± 0.10 5-10
Analog 13-Br0.9-5-10
Analog 23-halogen derivatives--5-10
Analog 34-Br20->100 (inactive)
Analog 4Unsubstituted-->100 (inactive)
Analog 52,4-di-Cl-->100 (inactive)
Analog 63,5-di-Cl-->100 (inactive)
Data compiled from Smurnyy, et al. (2010).[3]
Table 2: Cellular Effects of this compound on Drosophila Cells
Cell LineConcentration (µM)Observed EffectReference
Kc167Not specifiedInduces mitotic and cytokinesis defects[1][2]
S240Prevents assembly of the contractile ring[1][2]
S240Does not affect contractile ring ingression once assembled[1][2][3]

Conclusion

This compound serves as a valuable tool compound for studying the intricacies of cytokinesis. The high-throughput screening methodologies that led to its discovery can be adapted to identify other small molecule inhibitors of cell division. The primary phenotypic screen offers a robust method for identifying compounds with a specific cellular effect, while the secondary biochemical assays are crucial for target validation and elucidation of the mechanism of action. These protocols provide a framework for researchers to employ similar strategies in their own drug discovery and chemical biology research.

References

Application of Binucleine 2 in Studying Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Binucleine 2 is a potent and highly specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division.[1] This small molecule has emerged as a valuable tool for dissecting the intricate processes of mitosis and cytokinesis. Its isoform specificity allows for targeted inhibition of Aurora B without significantly affecting Aurora A, providing a clearer understanding of Aurora B's distinct roles in cell cycle progression.

Mechanism of Action:

This compound acts as an ATP-competitive inhibitor of Drosophila Aurora B kinase with a reported Ki of 0.36 µM.[1][2] Aurora B is a crucial component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and completion of cytokinesis. By inhibiting Aurora B, this compound disrupts the CPC's functions, leading to defects in mitotic processes.

Key Applications in Cell Cycle Research:

  • Studying Cytokinesis: this compound has been instrumental in demonstrating the critical role of Aurora B kinase activity in the assembly of the contractile ring during cytokinesis.[1] Treatment of Drosophila cells with this compound prevents the formation of this structure, leading to cytokinesis failure and the formation of binucleated cells.

  • Investigating Mitotic Checkpoints: As a central regulator of mitosis, Aurora B is involved in the spindle assembly checkpoint. Inhibition of Aurora B by this compound can be used to study the consequences of checkpoint failure and the mechanisms that ensure genomic stability.

  • Dissecting Signaling Pathways: this compound provides a means to investigate the downstream targets and signaling pathways regulated by Aurora B kinase during cell division. This includes studying the phosphorylation of key substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the formation of the spindle midzone.

Quantitative Data Summary:

The following table summarizes the key quantitative data for this compound's activity against Drosophila Aurora B kinase.

ParameterValueSpeciesReference
Ki 0.36 ± 0.10 µMDrosophila[1]
IC50 ~5-10 µM (cellular assay)Drosophila[1]
Effective Concentration 40 µMDrosophila S2 cells[1]

Experimental Protocols

Cell Culture and this compound Treatment (Drosophila S2 Cells)

This protocol describes the general procedure for culturing and treating Drosophila S2 cells with this compound to induce mitotic defects.

Materials:

  • Drosophila S2 cells

  • Schneider's Drosophila Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Concanavalin A-coated coverslips or dishes (for imaging)

  • Copper sulfate (B86663) (CuSO4) (if using inducible promoters)

Protocol:

  • Cell Culture:

    • Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cells at 25°C in a non-humidified incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

    • Store the stock solution at -20°C.

  • Cell Treatment:

    • Seed S2 cells onto appropriate culture vessels (e.g., 6-well plates, coverslips).

    • For imaging experiments, seed cells on Concanavalin A-coated surfaces to promote adherence and flattening.[3]

    • If using a copper-inducible expression system (e.g., for fluorescently tagged proteins), add CuSO4 to the desired final concentration (e.g., 500 µM) 24 hours prior to imaging.[1]

    • Dilute the this compound stock solution in culture medium to the desired final concentration. A commonly used concentration is 40 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

    • Incubate the cells with this compound for the desired duration. Effects on mitosis can be observed within minutes to a few hours.

Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol provides a general method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry. Specific optimization for this compound-treated Drosophila cells may be required.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at 4°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µl of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Markers

This protocol describes a general procedure for analyzing the expression and phosphorylation status of key cell cycle proteins following this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1)[4][5][6][7]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence Microscopy of Mitotic Defects

This protocol outlines the steps for visualizing mitotic structures and defects induced by this compound using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips (treated with this compound and control)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBST)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-Histone H3 (Ser10) for condensed chromosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst stain for DNA

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Staining:

    • Block with 5% BSA in PBST for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorescently labeled secondary antibodies and a DNA stain (DAPI or Hoechst) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters.

Visualizations

AuroraB_Pathway Binucleine2 This compound AuroraB Aurora B Kinase (within CPC) Binucleine2->AuroraB Inhibits Centralspindlin Centralspindlin Complex AuroraB->Centralspindlin Activates PH3 Histone H3 (Ser10) AuroraB->PH3 Phosphorylates RhoA RhoA Centralspindlin->RhoA Activates ContractileRing Contractile Ring Assembly RhoA->ContractileRing Cytokinesis Cytokinesis ContractileRing->Cytokinesis ChromosomeCondensation Chromosome Condensation PH3->ChromosomeCondensation

Caption: this compound inhibits Aurora B kinase, disrupting cytokinesis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis S2_cells Drosophila S2 Cells Binucleine2_treatment Treat with this compound (40 µM) or DMSO (Control) S2_cells->Binucleine2_treatment Flow_Cytometry Flow Cytometry (PI Staining) Binucleine2_treatment->Flow_Cytometry Western_Blot Western Blot (p-H3, Cyclin B1) Binucleine2_treatment->Western_Blot Microscopy Immunofluorescence (Tubulin, DNA) Binucleine2_treatment->Microscopy Cell_Cycle_Dist Cell Cycle Distribution (%) Flow_Cytometry->Cell_Cycle_Dist Determine Protein_Levels Protein Expression/ Phosphorylation Western_Blot->Protein_Levels Assess Mitotic_Defects Mitotic Phenotypes (e.g., Binucleation) Microscopy->Mitotic_Defects Visualize

Caption: Workflow for studying this compound's effects on the cell cycle.

Relationship to LIMK1

Currently, there is no direct evidence in the scientific literature to suggest that this compound interacts with or directly modulates the activity of LIM kinase 1 (LIMK1). While both Aurora kinases and LIM kinases are involved in regulating cytoskeletal dynamics during the cell cycle, published research on this compound has focused on its specific inhibition of Drosophila Aurora B kinase. A study has shown a functional cooperativity between Aurora A and LIMK1, but this does not extend to this compound's known target, Aurora B.[2][8] Therefore, at present, any potential link between this compound and LIMK1 signaling remains speculative and requires further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Assessing Cell Viability and Cytotoxicity of Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Binucleine 2 in their experiments. The content is designed to assist in assessing the cell viability and cytotoxic effects of this specific inhibitor of Drosophila Aurora B kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2] Its primary mechanism is to block the kinase activity of Aurora B, a key regulator of cell division.[1][3] This inhibition leads to defects in mitosis and cytokinesis, the process of cell division.[1][2]

Q2: In which cell lines has the activity of this compound been primarily characterized?

The effects of this compound have been predominantly studied in Drosophila (fruit fly) cell lines, such as Kc167 and S2 cells.[1][2] In these cells, it has been shown to induce mitotic and cytokinesis defects and prevent the assembly of the contractile ring during cell division.[2][4]

Q3: Is this compound expected to be cytotoxic to mammalian or human cell lines?

This compound is highly specific for Drosophila Aurora B kinase.[1][2] Studies have shown minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 μM.[2] Therefore, significant cytotoxicity is not expected in mammalian or human cell lines at typical experimental concentrations. This specificity makes it an excellent tool for studying Aurora B function in Drosophila but limits its potential as a direct therapeutic agent in humans.

Q4: What are the typical cellular effects observed after treating Drosophila cells with this compound?

Treatment of susceptible Drosophila cells with this compound leads to:

  • Mitotic and cytokinesis defects: Cells may fail to complete cell division properly.[1][2]

  • Inhibition of contractile ring assembly: This is a crucial step in cytokinesis.[2][4]

  • Polyploidy: Due to failed cytokinesis, cells may contain multiple sets of chromosomes.

Q5: Does this compound induce apoptosis?

While the inhibition of Aurora B kinases, in general, can lead to mitotic catastrophe and subsequent apoptosis in cancer cells, there is currently no direct evidence to suggest that this compound induces apoptosis, particularly in mammalian cells, given its high specificity for the Drosophila enzyme.[5][6] The primary observed effect in Drosophila cells is the disruption of cell division.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its analogs. Note the specificity for the Drosophila enzyme.

Compound/AnalogCell Line/EnzymeAssay TypeValueReference
This compoundDrosophila Aurora B KinaseKinase Inhibition (Ki)0.36 ± 0.10 μM[1]
This compound & AnalogsDrosophila Kc167 cellsCellular Assay (ED50)5 - 10 μM[1]
This compoundHuman/X. laevis Aurora BKinase InhibitionMinimal inhibition up to 100 μM[2]

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

This protocol is a general guideline for assessing the effect of a compound on cell viability and can be adapted for use with this compound, particularly in Drosophila cell lines.

Materials:

  • Cells (e.g., Drosophila S2 cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls as per the LDH assay kit instructions:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution provided in the kit.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation and Measurement: Incubate as per the kit's instructions and measure the absorbance at the recommended wavelength.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Recommended Solution
High background in "medium only" wells - Contaminated medium or reagents.- Phenol (B47542) red in the medium interfering with absorbance readings.- Use fresh, sterile reagents.- Use phenol red-free medium for the assay.
Low absorbance readings in control wells - Too few cells were seeded.- Suboptimal cell health.- Insufficient incubation time with MTT.- Optimize cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Increase MTT incubation time.
Inconsistent readings between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes.- Avoid using the outer wells of the plate or fill them with sterile PBS.
This compound appears to increase viability - this compound may be directly reducing the MTT reagent (unlikely but possible for some compounds).- Run a cell-free control with medium, MTT, and this compound to check for direct reduction. If this occurs, consider an alternative viability assay.
LDH Assay Troubleshooting
Problem Possible Cause Recommended Solution
High spontaneous LDH release in control wells - Over-seeding of cells.- Poor cell health.- Mechanical damage to cells during handling.- Optimize cell seeding density.- Use healthy, low-passage number cells.- Handle cells gently during pipetting.
Low LDH release in treated samples despite visible cell death - The timing of the assay is too early; significant LDH release occurs in late-stage cell death.- The compound may inhibit the LDH enzyme itself.- Perform a time-course experiment to determine the optimal endpoint.- Check for LDH inhibition by the compound using a cell-free system with purified LDH.
High background from serum in the medium - Serum contains endogenous LDH.- Use a low-serum or serum-free medium for the assay period.

Visualizations

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis CellCulture 1. Culture Drosophila Cells (e.g., S2, Kc167) Seeding 2. Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep 3. Prepare this compound Dilutions Treatment 4. Treat Cells with this compound (and controls) CompoundPrep->Treatment Incubation 5. Incubate for Desired Time (e.g., 24, 48, 72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Metabolic Activity Cytotoxicity Cytotoxicity (LDH Assay) Incubation->Cytotoxicity Membrane Integrity Readout 6. Measure Absorbance Viability->Readout Cytotoxicity->Readout Calculation 7. Calculate % Viability/ % Cytotoxicity Readout->Calculation DoseResponse 8. Plot Dose-Response Curve (Determine ED50/IC50) Calculation->DoseResponse

Caption: Workflow for assessing the cytotoxicity of this compound.

G This compound Signaling Pathway and Cellular Consequences cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Binucleine2 This compound AuroraB Drosophila Aurora B Kinase Binucleine2->AuroraB Inhibits (ATP-competitive) CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC is part of HistoneH3 Histone H3 Phosphorylation CPC->HistoneH3 regulates Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore regulates Cytokinesis Cytokinesis Machinery CPC->Cytokinesis regulates MitoticDefects Mitotic Defects HistoneH3->MitoticDefects Kinetochore->MitoticDefects CytokinesisFailure Cytokinesis Failure Cytokinesis->CytokinesisFailure Polyploidy Polyploidy CytokinesisFailure->Polyploidy

Caption: this compound inhibits Aurora B, leading to mitotic defects.

References

Technical Support Center: Ensuring Reproducibility in Experiments with Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure reproducible experimental outcomes when using Binucleine 2. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
1. No observable phenotype (e.g., no increase in binucleated cells) after this compound treatment. - Incorrect concentration: The concentration of this compound may be too low to inhibit Drosophila Aurora B kinase effectively. - Compound inactivity: The this compound stock solution may have degraded. - Cell line insensitivity: While primarily used in Drosophila cells, sensitivity can vary. - Insufficient treatment time: The incubation time may be too short to observe the phenotype.- Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 40 µM has been shown to be effective in Drosophila S2 cells.[1] - Prepare fresh stock solution: this compound should be dissolved in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] Prepare a fresh stock solution if degradation is suspected. - Use a positive control: Treat cells with a known cytokinesis inhibitor to confirm the experimental setup is working correctly. - Extend treatment time: Effects on microtubule organization can be observed within minutes of treatment.[3] However, for phenotypes like an increase in binucleated cells, a longer incubation period (e.g., 24-48 hours) may be necessary to allow cells to progress through mitosis.
2. High levels of cell death or cytotoxicity observed after treatment. - Concentration too high: Excessive concentrations of this compound can lead to off-target effects and general toxicity. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.- Perform a viability assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. - Lower this compound concentration: Use the lowest effective concentration determined from your dose-response experiments. - Control DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced toxicity.[2]
3. Inconsistent results between experiments. - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. - Inconsistent compound handling: Improper storage or handling of this compound can lead to variability in its activity. - Variations in experimental timing: The timing of treatment relative to the cell cycle can influence the observed phenotype.- Standardize cell culture practices: Use cells within a consistent range of passage numbers, seed cells at a uniform density, and use the same batch of media and supplements for all related experiments. - Follow proper compound handling procedures: Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect from light. - Synchronize cells (optional): For cell cycle-dependent studies, consider synchronizing the cell population before treatment to ensure a more uniform response.
4. This compound precipitates in the culture medium. - Poor solubility: this compound has limited solubility in aqueous solutions. - Improper dilution: Adding the DMSO stock solution directly to a large volume of aqueous medium can cause the compound to precipitate.- Prepare a high-concentration stock in DMSO: this compound is soluble in DMSO.[4] - Use a stepwise dilution method: When preparing the working solution, dilute the DMSO stock in a small volume of medium first, mix well, and then add this intermediate dilution to the final volume of culture medium.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

ParameterValueCell Line/SystemReference
Ki (Inhibitor Constant) 0.36 µMDrosophila Aurora B kinase[1][3]
Effective Concentration 40 µMDrosophila S2 and Kc167 cells[1][3][5]
ED50 (Effective Dose, 50%) 5-10 µMDrosophila Kc167 cells[3]
Time to Effect Effects observed within 2 minutesDrosophila cells[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder and DMSO to reach room temperature before use.

  • Weigh the required amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 350.38 g/mol ), you will need 3.50 mg.

  • Add the appropriate volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

General Protocol for Treating Drosophila S2 Cells with this compound

This protocol provides a general workflow for treating Drosophila S2 cells to observe cytokinesis defects.

Materials:

  • Drosophila S2 cells

  • Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound stock solution (10 mM in DMSO)

  • 6-well tissue culture plates

  • Concanavalin A-coated coverslips (for imaging)

Procedure:

  • Cell Seeding: Seed Drosophila S2 cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment (e.g., 1 x 10^6 cells/mL). If imaging, seed cells on Concanavalin A-coated coverslips to promote cell spreading.

  • Cell Culture: Incubate the cells at 25°C.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare the desired final concentration of this compound (e.g., 40 µM) by diluting the stock solution in fresh culture medium. To avoid precipitation, perform a serial dilution. For example, first dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution, then further dilute this to the final working concentration.

    • Prepare a vehicle control with the same final concentration of DMSO as the Binucle-ine 2-treated wells.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired duration. For observing cytokinesis failure leading to binucleated cells, an incubation of 24-48 hours is recommended.

  • Analysis: Analyze the cells using the desired method, such as immunofluorescence microscopy to visualize microtubules and DNA.

Immunofluorescence Staining of Microtubules and DNA

This protocol describes the staining of tubulin and DNA in this compound-treated Drosophila S2 cells.

Materials:

  • This compound-treated and control Drosophila S2 cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain for DNA

  • Mounting medium

Procedure:

  • Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • DNA Staining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

This compound Mechanism of Action

Binucleine_2_Mechanism cluster_AuroraB Drosophila Aurora B Kinase ATP ATP Active_Site ATP Binding Pocket ATP->Active_Site Binds Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Active_Site->Substrate Phosphorylates Binucleine_2 This compound Binucleine_2->Active_Site Competitively Inhibits

Caption: Competitive inhibition of Drosophila Aurora B kinase by this compound.

Aurora B Signaling Pathway in Drosophila Cytokinesis

AuroraB_Pathway AuroraB Aurora B Kinase Centralspindlin Centralspindlin Complex (Pavarotti-KLP) AuroraB->Centralspindlin Phosphorylates & Activates Cytokinesis_Failure Cytokinesis Failure (Binucleated Cells) AuroraB->Cytokinesis_Failure Binucleine2 This compound Binucleine2->AuroraB Inhibits Microtubules Central Spindle Microtubules Centralspindlin->Microtubules Bundles ActomyosinRing Actomyosin Ring Assembly & Contraction Microtubules->ActomyosinRing Guides Cytokinesis Successful Cytokinesis ActomyosinRing->Cytokinesis

Caption: Simplified Aurora B signaling pathway in Drosophila cytokinesis.

Experimental Workflow for a this compound Experiment

Binucleine2_Workflow Cell_Culture 1. Culture Drosophila S2 Cells Treatment 2. Treat with this compound (and Vehicle Control) Cell_Culture->Treatment Incubation 3. Incubate for Desired Time Treatment->Incubation Fix_Stain 4. Fix and Stain Cells (e.g., for Tubulin and DNA) Incubation->Fix_Stain Imaging 5. Fluorescence Microscopy Fix_Stain->Imaging Analysis 6. Analyze Phenotype (e.g., % Binucleated Cells) Imaging->Analysis End End Analysis->End

Caption: A typical experimental workflow for studying the effects of this compound.

References

Potential limitations of using Binucleine 2 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Binucleine 2 in research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor that is highly specific for the Drosophila Aurora B kinase.[1][2] It functions by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets that are essential for cytokinesis.

Q2: Can I use this compound in my experiments with human or other mammalian cells?

A2: No, this compound is not recommended for use in mammalian systems. It is a highly species-specific inhibitor of Drosophila Aurora B kinase and shows minimal to no inhibition of human or Xenopus laevis Aurora B kinases, even at concentrations up to 100 μM.[1][2] This specificity is due to a single amino acid difference in the kinase's active site.[1]

Q3: What is the expected phenotype in Drosophila cells after treatment with this compound?

A3: Treatment of Drosophila cells, such as Kc167 or S2 cells, with this compound results in mitotic and cytokinesis defects.[1][2] The most prominent phenotype is the failure of cytokinesis, leading to the formation of binucleated or multinucleated cells. Specifically, this compound prevents the assembly of the contractile ring during cell division.[2]

Q4: What are the recommended working concentrations and incubation times for this compound?

A4: The effective concentration can vary depending on the cell line and experimental goals. However, a concentration of 40 μM has been shown to be effective in preventing contractile ring assembly in Drosophila S2 cells.[2] The cellular effects of this compound are rapid, with impacts on metaphase and early anaphase cells observed within 2 minutes of application.[1] For cellular assays, ED50 values are typically in the range of 5-10 μM.[1]

Q5: How can I be sure that the observed effects are due to the inhibition of Aurora B and not off-target effects?

A5: The high specificity of this compound for Drosophila Aurora B has been demonstrated through rescue experiments. In these studies, Drosophila cells expressing a mutant, this compound-resistant form of Aurora B were no longer affected by the compound, confirming that Aurora B is the primary target in this organism.[1]

Q6: How should I prepare and store this compound?

A6: For stock solutions, it is recommended to dissolve this compound in a solvent such as DMSO. For storage, follow the supplier's recommendations, which typically involve storing the solid compound and stock solutions at -20°C or -80°C. Please refer to the Certificate of Analysis for specific storage conditions.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No inhibition of cytokinesis observed. Incorrect Organism/Cell Line: You are using a non-Drosophila cell line (e.g., human, mouse).This compound is highly specific to Drosophila. Use a suitable Drosophila cell line such as Kc167 or S2 cells.[1][2]
Compound Degradation: The this compound stock solution has degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the solid compound. Aliquot the stock solution to minimize freeze-thaw cycles.
Insufficient Concentration: The concentration of this compound is too low to be effective.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. A good starting point is the 5-40 μM range.[1][2]
Inconsistent results between experiments. Cell Cycle Asynchrony: The cells are at different stages of the cell cycle, leading to varied responses to the inhibitor.For more uniform results, consider synchronizing your cell culture before adding this compound.
Variable Incubation Time: The duration of exposure to this compound is not consistent across experiments.Standardize the incubation time. Given the rapid action of this compound, even small variations can impact the results.[1]
High levels of unexpected cell death. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to prepare the working solution is too high.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
Prolonged Incubation: Extended exposure to a mitotic inhibitor can lead to apoptosis.Perform a time-course experiment to determine the optimal window for observing the desired phenotype without inducing widespread cell death.

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseOrganismKi (μM)IC50 (μM)Notes
Aurora B Drosophila0.36 ± 0.10~1Highly potent inhibition.[1]
Aurora A Drosophila> 100> 100No significant inhibition observed.[1]
Aurora B Human> 100> 100No significant inhibition observed.[1]
Aurora B Xenopus laevis> 100> 100No significant inhibition observed.[1]

Table 2: Effective Concentrations of this compound in Drosophila Cellular Assays

Cell LineAssayEffective ConcentrationObserved Effect
Kc167Phenotypic ScreenED50: 5-10 μMMitotic and cytokinesis defects.[1]
S2Live Imaging40 μMPrevention of contractile ring assembly.[2]

Experimental Protocols

Protocol: Assessing the Effect of this compound on Cytokinesis in Drosophila S2 Cells

  • Cell Culture:

    • Culture Drosophila S2 cells in Schneider's medium supplemented with 10% heat-inactivated fetal bovine serum at 25°C.

    • Plate the cells on glass coverslips in a 6-well plate at a suitable density to reach 50-70% confluency at the time of the experiment.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in the cell culture medium to achieve the desired final working concentration (e.g., 40 μM).

  • Treatment:

    • Remove the existing medium from the cells and add the medium containing the desired concentration of this compound.

    • For a vehicle control, treat cells with the same final concentration of DMSO without the inhibitor.

    • Incubate the cells for the desired duration (e.g., 2-4 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., PBS with 2% BSA) for 1 hour.

    • Incubate with primary antibodies to visualize key structures (e.g., anti-α-tubulin for microtubules, anti-phospho-histone H3 for mitotic cells).

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies.

    • Stain the DNA with a fluorescent dye such as Hoechst 33342.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of binucleated cells or cells with cytokinesis defects in the treated versus control populations.

Visualizations

Binucleine2_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Aurora B Kinase (Drosophila) Aurora B Kinase (Drosophila) This compound->Aurora B Kinase (Drosophila) Inhibits Substrate Phosphorylation Substrate Phosphorylation Aurora B Kinase (Drosophila)->Substrate Phosphorylation ATP ATP ATP->Aurora B Kinase (Drosophila) Competes with Contractile Ring Assembly Contractile Ring Assembly Substrate Phosphorylation->Contractile Ring Assembly Cytokinesis Cytokinesis Contractile Ring Assembly->Cytokinesis Binucleated Cell Binucleated Cell Cytokinesis->Binucleated Cell

Caption: Mechanism of this compound-induced cytokinesis failure.

Binucleine2_Workflow start Start: Culture Drosophila S2 Cells prep Prepare this compound Working Solution start->prep treat Treat Cells with this compound (and Vehicle Control) prep->treat incubate Incubate for Desired Time (e.g., 2-4 hours) treat->incubate fix Fix and Permeabilize Cells incubate->fix stain Immunofluorescence Staining (Tubulin, DNA, etc.) fix->stain image Fluorescence Microscopy stain->image analyze Analyze Phenotype (Quantify Binucleated Cells) image->analyze end End: Report Results analyze->end

Caption: Experimental workflow for assessing this compound effects.

Binucleine2_Troubleshooting start Problem: No Cytokinesis Inhibition q1 Are you using a Drosophila cell line? start->q1 sol1 Solution: Use Drosophila cells. This compound is species-specific. q1->sol1 No q2 Is the compound concentration optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Perform a dose-response experiment (5-40 µM). q2->sol2 No q3 Is the compound stock solution fresh? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Prepare a fresh stock solution in DMSO. q3->sol3 No end Further investigation needed (e.g., cell health, protocol). q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for this compound experiments.

References

Addressing experimental variability in Binucleine 2 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Binucleine 2. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide guidance on the effective use of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that functions as a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2] Aurora B is a key regulator of cell division, particularly in chromosome segregation and cytokinesis.[1][3][4][5] By inhibiting Aurora B, this compound disrupts these processes, leading to defects in mitosis and cell division.[1][2]

Q2: Is this compound effective in mammalian cells?

No, this compound is highly specific for the Drosophila isoform of Aurora B kinase and shows minimal to no inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM.[2] This specificity is attributed to a single amino acid difference in the kinase active site.[1] Therefore, it is not a suitable tool for studying Aurora B function in mammalian systems.

Q3: What is the expected phenotype in Drosophila cells after treatment with this compound?

Treatment of Drosophila cells, such as Kc167 or S2 cells, with an effective concentration of this compound results in mitotic and cytokinesis defects.[1][2] A hallmark of this phenotype is the failure of cytokinesis, which leads to the formation of binucleated or multinucleated cells.[6] This occurs because the cells complete mitosis (nuclear division) but fail to complete the final separation into two daughter cells.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations of at least 2 mg/mL.[7] For long-term storage, it is best to store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[8] While specific stability data in aqueous solutions is limited, it is generally advisable to dilute the compound into your aqueous cell culture medium immediately before use.

Troubleshooting Guide

Problem 1: I am not observing the expected binucleated phenotype in my Drosophila cells.

Possible Cause Troubleshooting Step
Suboptimal Concentration The effective concentration of this compound can vary between different Drosophila cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective concentrations range from an ED50 of 5-10 µM in Kc167 cells to 40 µM for live imaging in S2 cells.[1]
Compound Inactivity Improper storage or handling may lead to the degradation of this compound. Ensure that your stock solution has been stored correctly at -20°C and protected from light. Prepare fresh dilutions in media for each experiment.
Cell Line Resistance While not commonly reported for this compound in Drosophila cells, resistance to Aurora B inhibitors can occur in some cancer cell lines due to factors like high expression of anti-apoptotic proteins (e.g., Bcl-2).[9] Ensure you are using a sensitive Drosophila cell line.
Incorrect Timing of Observation The binucleated phenotype develops over time as cells attempt to divide in the presence of the inhibitor. Ensure you are allowing sufficient incubation time for the cells to progress through the cell cycle and exhibit the phenotype. This may take 24-48 hours.
Issues with Visualization The binucleated phenotype is best observed using fluorescence microscopy after staining for DNA (e.g., with Hoechst or DAPI) and a cytoplasmic or membrane marker to delineate individual cells.

Problem 2: I am observing high levels of cell death in my experiments.

Possible Cause Troubleshooting Step
High Concentration of this compound While this compound's primary effect is cell cycle arrest, very high concentrations can lead to cytotoxicity. Reduce the concentration of this compound to the lowest effective dose determined by your dose-response curve.
Prolonged Incubation Long-term arrest of the cell cycle can eventually lead to apoptosis.[3][4] If your experiment allows, consider reducing the incubation time.
DMSO Toxicity Ensure that the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Cellular Stress Inhibition of a critical process like cell division can induce a stress response that may lead to apoptosis. This can be a genuine biological effect of Aurora B inhibition.[5]

Problem 3: My experimental results are inconsistent between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Ensure that your Drosophila cells are healthy, in the logarithmic growth phase, and at a consistent density at the start of each experiment.
Variability in Compound Dosing Prepare fresh dilutions of this compound from your stock solution for each experiment to ensure accurate and consistent dosing.
Inconsistent Incubation Times Use a consistent incubation time for all experiments to ensure that the effects of this compound are comparable.
Lack of Proper Controls Always include both positive and negative controls in your experiments. A negative control would be a vehicle-treated (DMSO) sample. A positive control could be RNAi-mediated knockdown of Aurora B, which should phenocopy the effects of this compound.[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder.

  • Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensuring Complete Dissolution: Gently vortex or sonicate the solution to ensure that the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding: Seed your Drosophila cells (e.g., Kc167 or S2) in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle-only (DMSO) control.

  • Treatment: Add the diluted this compound to the appropriate wells.

  • Incubation: Incubate the cells for a period that allows for at least one to two cell cycles (e.g., 48-72 hours).

  • Assessment of Cytokinesis Defects: After incubation, fix and stain the cells with a DNA stain (e.g., Hoechst 33342) and a marker for the cell boundary (e.g., phalloidin (B8060827) for F-actin).

  • Quantification: Using a fluorescence microscope, quantify the percentage of binucleated cells at each concentration.

  • Data Analysis: Plot the percentage of binucleated cells against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Immunofluorescence Staining for Cytokinesis Defects
  • Cell Culture and Treatment: Grow Drosophila S2 cells on concanavalin (B7782731) A-coated coverslips to promote adherence and flattening.[11] Treat the cells with the desired concentration of this compound and a vehicle control for 24-48 hours.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes.

  • Primary Antibody Incubation: If staining for specific proteins (e.g., tubulin, anillin), incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody, along with a DNA stain (e.g., DAPI or Hoechst) and fluorescently-labeled phalloidin (to visualize F-actin in the cleavage furrow), for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.

Visualizations

Binucleine2_Signaling_Pathway cluster_mitosis Mitosis cluster_cytokinesis Cytokinesis Chromosome Condensation Chromosome Condensation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Contractile Ring Assembly Contractile Ring Assembly Furrow Ingression Furrow Ingression Abscission Abscission Aurora B Kinase Aurora B Kinase Aurora B Kinase->Chromosome Segregation Promotes Aurora B Kinase->Contractile Ring Assembly Promotes Aurora B Kinase->Abscission Promotes This compound This compound This compound->Aurora B Kinase

Caption: Mechanism of action of this compound in disrupting cell division.

Binucleine2_Experimental_Workflow start Start Experiment prep_cells Prepare Drosophila Cell Culture (e.g., Kc167 or S2) start->prep_cells prep_b2 Prepare this compound Stock and Working Solutions start->prep_b2 treatment Treat Cells with this compound (and controls) prep_cells->treatment prep_b2->treatment incubation Incubate for Desired Time (e.g., 24-72 hours) treatment->incubation analysis Analyze Phenotype incubation->analysis microscopy Fix and Stain for Fluorescence Microscopy analysis->microscopy Imaging flow_cytometry Prepare for Flow Cytometry analysis->flow_cytometry Cell Cycle data_quant Quantify Binucleated Cells or Cell Cycle Profile microscopy->data_quant flow_cytometry->data_quant end End data_quant->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic start No Binucleated Phenotype Observed check_conc Is the Concentration Optimal? start->check_conc check_compound Is the Compound Active? check_conc->check_compound Yes solution_conc Perform Dose-Response Experiment check_conc->solution_conc No check_time Is Incubation Time Sufficient? check_compound->check_time Yes solution_compound Use Fresh Aliquot of this compound check_compound->solution_compound No check_controls Are Controls Behaving as Expected? check_time->check_controls Yes solution_time Increase Incubation Time check_time->solution_time No solution_controls Troubleshoot Assay Setup check_controls->solution_controls No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Minimizing Artifacts in Microscopy with Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Binucleine 2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize artifacts and ensure high-quality data in microscopy experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable small molecule that acts as a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase[1][2][3]. Aurora B is a crucial serine/threonine kinase that plays a central role in regulating various mitotic events, including chromosome condensation and segregation, and cytokinesis[2][4]. By inhibiting Aurora B, this compound induces mitotic and cytokinesis defects, making it a valuable tool for studying these processes[1][3][4].

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of Drosophila cells with this compound is expected to phenocopy the effects of Aurora B kinase depletion. These effects include defects in chromosome alignment and segregation, failure of cytokinesis leading to the formation of binucleated or multinucleated cells, and ultimately, cell cycle arrest or cell death[1][3][4].

Q3: Is this compound specific to Drosophila Aurora B kinase?

A3: Yes, this compound is highly specific for Drosophila Aurora B kinase. It shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 μM[1][3]. This specificity makes it an excellent tool for studying Aurora B function in Drosophila cell lines.

Q4: What is a recommended starting concentration and incubation time for this compound?

A4: The optimal concentration and incubation time for this compound are cell-line and experiment-dependent. However, a concentration of 40 μM has been successfully used in Drosophila S2 cells to study its effects on the contractile ring during cell division[1][3]. For initial experiments, a dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific system.

Troubleshooting Guide

This guide addresses common issues and potential artifacts that may arise during microscopy experiments with this compound.

Problem Potential Cause Recommended Solution
No observable phenotype (e.g., no increase in binucleated cells) Insufficient concentration of this compound: The concentration may be too low to effectively inhibit Aurora B kinase in your specific cell line or experimental setup.Perform a dose-response experiment, testing a range of concentrations (e.g., 10 μM to 100 μM) to determine the optimal effective concentration.
Insufficient incubation time: The treatment duration may be too short to observe the full phenotypic effects.Conduct a time-course experiment, treating cells for various durations (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period.
This compound degradation: Improper storage or handling may have led to the degradation of the compound.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Cell line insensitivity: While highly specific to Drosophila Aurora B, variations in cell lines might affect uptake or response.Confirm that you are using a Drosophila cell line. If the issue persists, consider using a different Drosophila cell line known to be responsive.
High levels of cell death at all concentrations This compound cytotoxicity: High concentrations or prolonged exposure can lead to widespread cell death, masking specific mitotic defects.Lower the concentration range in your dose-response experiment. Shorten the incubation time. Ensure the vehicle (e.g., DMSO) concentration is not exceeding toxic levels.
Poor cell health: Unhealthy cells are more susceptible to drug-induced stress.Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment.
Inconsistent results between experiments Variability in cell density: Cell density can influence drug efficacy and cellular response.Maintain consistent cell seeding densities across all experiments and replicates.
Inconsistent this compound concentration: Inaccurate dilutions can lead to variable results.Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes for accurate measurements.
Microscopy-related artifacts Phototoxicity: Excessive exposure to excitation light can damage cells and lead to artifacts.Minimize exposure time and laser power. Use a sensitive camera to reduce the required light intensity.
Photobleaching: The fluorescent signal fades over time with light exposure.Use an anti-fade mounting medium. Acquire images efficiently and avoid unnecessary light exposure.
High background fluorescence: Non-specific staining or autofluorescence can obscure the signal.Ensure proper washing steps after antibody staining. Use a blocking solution to reduce non-specific antibody binding. Consider using a background subtraction algorithm during image analysis.
Out-of-focus images: Incorrect focusing can lead to blurry and uninterpretable images.Use an autofocus system if available. For manual focusing, use a nuclear stain (like DAPI or Hoechst) to find the correct focal plane.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
  • Cell Seeding: Seed Drosophila S2 cells in a 96-well plate at a density that will allow them to be in the logarithmic growth phase (approximately 50-70% confluency) at the time of treatment.

  • This compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 μM) to a low concentration (e.g., 1.56 μM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a fixed period (e.g., 24 hours) under standard cell culture conditions.

  • Staining: Fix the cells and stain with a DNA dye (e.g., Hoechst 33342) and an antibody against a cytoskeletal component (e.g., α-tubulin) to visualize cell and nuclear morphology.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of binucleated or multinucleated cells at each concentration. The optimal concentration will be the lowest concentration that gives a robust and reproducible phenotype with minimal cytotoxicity.

Protocol 2: Immunofluorescence Staining of this compound-Treated Cells
  • Cell Culture: Grow Drosophila S2 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound for the desired incubation time.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with a suitable blocking buffer (e.g., 2% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST (PBS with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody and a DNA stain (e.g., Hoechst 33342) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBST.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualizations

Binucleine2_Workflow Experimental Workflow for this compound Treatment and Analysis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Drosophila S2 cells) treatment Treat cells with This compound cell_culture->treatment binucleine_prep Prepare this compound Stock Solution binucleine_prep->treatment incubation Incubate for defined time treatment->incubation fix_stain Fix and Stain Cells incubation->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy data_analysis Image and Data Analysis microscopy->data_analysis

Caption: Experimental workflow for using this compound.

AuroraB_Signaling Simplified Aurora B Signaling Pathway and Inhibition by this compound cluster_mitosis Mitosis & Cytokinesis aurora_b Aurora B Kinase substrates Downstream Substrates (e.g., Histone H3, MCAK) aurora_b->substrates Phosphorylation mitotic_events Proper Mitotic Progression - Chromosome Condensation - Kinetochore-Microtubule Attachment - Cytokinesis substrates->mitotic_events binucleine This compound binucleine->aurora_b Inhibition

Caption: Inhibition of Aurora B signaling by this compound.

References

Technical Support Center: Verifying the On-Target Effects of Binucleine 2 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for verifying the on-target effects of Binucleine 2 in Drosophila cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable small molecule that functions as a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2][3] Its primary target is the Aurora B kinase in Drosophila species, with minimal to no inhibitory activity against human or Xenopus laevis Aurora B kinases at concentrations up to 100 μM.[2]

Q2: What is the expected cellular phenotype after treating Drosophila cells with this compound?

Treatment of Drosophila cells, such as Kc167 or S2 cells, with this compound is expected to induce mitotic and cytokinesis defects.[1][2] This includes issues with chromosome condensation and segregation, as well as failure of cytokinesis, leading to the formation of binucleated or multinucleated cells.[4][5] Specifically, at a concentration of 40 μM, this compound prevents the assembly of the contractile ring during cell division.[2]

Q3: What are the recommended positive and negative controls for a this compound experiment?

  • Positive Control: RNA interference (RNAi) knockdown of Aurora B in Drosophila cells should phenocopy the effects of this compound treatment, serving as an excellent positive control.[1]

  • Negative Control: A vehicle-only control (e.g., DMSO) is essential. Additionally, if available, an inactive analog of this compound can be used to control for off-target effects not related to Aurora B inhibition.

Q4: How can I be sure that the observed phenotype is due to on-target inhibition of Aurora B?

Verifying on-target effects is crucial. A multi-pronged approach is recommended:

  • Phenotypic Comparison: Compare the phenotype of this compound-treated cells with that of Aurora B-depleted cells via RNAi.[1]

  • Biochemical Assays: Directly measure the inhibitory effect of this compound on purified Drosophila Aurora B kinase activity.

  • Rescue Experiments: Express a this compound-resistant mutant of Aurora B in cells. If the phenotype is rescued (i.e., cells divide normally in the presence of this compound), this strongly indicates on-target activity.[1]

  • Downstream Marker Analysis: Use Western blotting to check for a decrease in the phosphorylation of known Aurora B substrates, such as Histone H3 at Serine 10.[6]

Q5: What are the optimal cell lines and concentrations for using this compound?

Drosophila Kc167 and S2 cells are commonly used and have been shown to be sensitive to this compound.[1][2] A concentration of 40 μM has been effectively used in published studies to induce cytokinesis defects.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: No or Weak Phenotype Observed After this compound Treatment
Potential Cause Troubleshooting Step
Compound Inactivity Ensure proper storage of this compound (as per the manufacturer's instructions) to prevent degradation. Prepare fresh stock solutions and dilutions for each experiment.
Insufficient Concentration Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your cell line.
Incorrect Timing of Treatment The effects of Aurora B inhibition are most apparent during mitosis. Ensure your cell population is actively dividing. You may need to synchronize your cells for a more uniform response.
Cell Line Resistance While unlikely for Drosophila cells, ensure you are using a cell line known to be sensitive to Aurora B inhibition. Confirm the expression of Aurora B in your cell line via Western blot or qPCR.
Issue 2: High Cell Death or Unexpected Off-Target Effects
Potential Cause Troubleshooting Step
Compound Toxicity at High Concentrations Reduce the concentration of this compound. Determine the EC50 for the desired phenotype and use the lowest effective concentration.
Off-Target Effects Perform a rescue experiment with a this compound-resistant Aurora B mutant. If the toxicity persists in the rescued cells, it is likely an off-target effect. Compare the phenotype with that of a structurally different Aurora B inhibitor if one is available for Drosophila.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Run a vehicle-only control.
Issue 3: Inconsistent Results in Immunofluorescence Staining
Potential Cause Troubleshooting Step
Poor Antibody Staining Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization protocols are followed for Drosophila cells.[7]
High Background Increase the number and duration of wash steps. Ensure the blocking step is sufficient.[8]
Cells Detaching from Coverslip Use poly-L-lysine coated coverslips to improve cell adherence.[7] Be gentle during washing steps.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Cytokinesis Defects in Drosophila Kc167 Cells

This protocol allows for the visualization of mitotic defects, such as binucleation and disorganized spindles, following this compound treatment.

Materials:

  • Drosophila Kc167 cells

  • Schneider's Drosophila Medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Poly-L-lysine coated coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibodies: anti-α-tubulin (for microtubules), anti-phospho-Histone H3 (Ser10) (mitotic marker)

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst stain (for DNA)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed Kc167 cells onto poly-L-lysine coated coverslips in a 6-well plate and allow them to adhere.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 40 μM) or vehicle (DMSO) for a predetermined time (e.g., 24-48 hours).

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBST. Stain the nuclei with DAPI or Hoechst for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Quantify the percentage of binucleated/multinucleated cells and observe any defects in the mitotic spindle.

Protocol 2: Western Blot Analysis of Aurora B Substrate Phosphorylation

This protocol is to determine if this compound inhibits the kinase activity of Aurora B in cells by measuring the phosphorylation of a known downstream substrate, Histone H3.

Materials:

  • Drosophila S2 or Kc167 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative decrease in Histone H3 phosphorylation upon this compound treatment.

Quantitative Data Summary

Parameter Value Assay Condition Reference
Ki (this compound) 0.36 ± 0.10 μMIn vitro kinase assay with Drosophila Aurora B[1]
ED50 (this compound) 5-10 μMCellular assay with Drosophila Kc167 cells[1]
Effective Concentration 40 μMInduces cytokinesis defects in Drosophila S2 cells[2]

Visualizations

On_Target_Verification_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation Biochemical Assay Biochemical Assay Phenotypic Analysis Phenotypic Analysis RNAi Comparison RNAi Comparison Phenotypic Analysis->RNAi Comparison Phenocopy? Downstream Marker Analysis Downstream Marker Analysis Rescue Experiment Rescue Experiment This compound This compound This compound->Biochemical Assay Direct Inhibition? This compound->Phenotypic Analysis Expected Phenotype? This compound->Downstream Marker Analysis Substrate P-lation down? This compound->Rescue Experiment Phenotype Rescued?

Caption: Workflow for verifying the on-target effects of this compound.

Aurora_B_Signaling_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_downstream Downstream Effects cluster_cellular_processes Cellular Processes Aurora B Aurora B INCENP INCENP Aurora B->INCENP Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylates (Ser10) Condensin Complex Condensin Complex Aurora B->Condensin Complex Recruitment MCAK MCAK Aurora B->MCAK Phosphorylates Central Spindle Proteins (e.g., Pav-KLP) Central Spindle Proteins (e.g., Pav-KLP) Aurora B->Central Spindle Proteins (e.g., Pav-KLP) Localization Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin This compound This compound This compound->Aurora B Inhibits Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Condensin Complex->Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment MCAK->Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Central Spindle Proteins (e.g., Pav-KLP)->Cytokinesis

Caption: Simplified signaling pathway of Drosophila Aurora B Kinase.

References

Dose-response curve optimization for Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Binucleine 2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable, isoform-specific, and ATP-competitive inhibitor of Drosophila Aurora B kinase.[1][2] Its primary target is the Aurora B kinase, a key regulator of cell division, particularly in the processes of chromosome segregation and cytokinesis.[2][3] It shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM, making it highly specific for the Drosophila enzyme.[1]

Q2: What are the key in vitro and in-cell parameters for this compound?

Key parameters for this compound's activity against Drosophila Aurora B kinase are summarized in the table below.

ParameterValueCell/System TypeReference
Ki (Inhibition constant) 0.36 ± 0.10 µMPurified Drosophila Aurora B kinase[2]
ED50 (Effective dose, 50%) 5-10 µMDrosophila Kc167 cells[2]
Effective Concentration for Cytokinesis Inhibition 40 µMDrosophila S2 cells[1]
Inhibition of Histone H3 (Ser10) Phosphorylation 20 µMMitotic Drosophila Kc167 cells[4]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO (10 mg/ml) and Methanol (5 mg/ml).[4] For long-term storage, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO, aliquot it into single-use volumes to minimize freeze-thaw cycles, and store at -20°C.[4][5] Stock solutions are reported to be stable for up to 3 months at -20°C.[4]

Q4: What are the expected cellular phenotypes after treating Drosophila cells with this compound?

Treatment of Drosophila cells with this compound is expected to induce mitotic and cytokinesis defects, similar to those observed with Aurora B kinase depletion by RNAi.[2] Specific phenotypes include:

  • Inhibition of Histone H3 phosphorylation on Serine 10 in mitotic cells.[4]

  • Failure of contractile ring assembly during cell division.[1]

  • Formation of binucleated cells due to failed cytokinesis.[2]

  • Abnormal chromosome segregation.

Dose-Response Curve Optimization: Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay

This protocol is adapted from established methods for measuring kinase activity and inhibitor potency.[2][6][7][8]

Objective: To determine the IC50 of this compound against purified Drosophila Aurora B kinase.

Materials:

  • Purified recombinant Drosophila Aurora B kinase

  • Kinase substrate (e.g., Histone H3 peptide)[8]

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[8]

  • This compound serial dilutions

  • ADP-Glo™ Kinase Assay kit or similar detection system[2][6]

  • 96-well or 384-well plates

Procedure:

  • Prepare Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.[6]

  • Set up Assay Plate:

    • Test wells: Add the diluted this compound.

    • Positive control wells: Add buffer with DMSO (vehicle control).

    • Negative control (blank) wells: Add buffer without kinase.

  • Add Kinase and Substrate: Add the purified Aurora B kinase and its substrate to all wells except the blanks.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-45 minutes).[6][8]

  • Stop Reaction and Detect Signal: Stop the reaction and measure ADP production using a luminescence-based kit like ADP-Glo™, following the manufacturer's instructions.[2][6]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.

Cell-Based Cytotoxicity/Viability Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the effect of this compound on the viability of Drosophila cell lines.[9]

Objective: To generate a dose-response curve and determine the EC50 of this compound for cytotoxicity in a Drosophila cell line (e.g., Kc167 or S2).

Materials:

  • Drosophila cells (e.g., Kc167)

  • Complete cell culture medium

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the Drosophila cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).[7][9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of this compound concentration and fit a dose-response curve to determine the EC50.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Dose-Response Assays
Question Possible Cause Troubleshooting Steps
Why are my replicate data points so scattered? Pipetting Inaccuracy: Inconsistent volumes, especially of the inhibitor or enzyme.- Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[4]
Compound Precipitation: this compound may precipitate when diluted from a DMSO stock into an aqueous buffer.- Visually inspect for precipitation in the diluted solutions. - Decrease the final DMSO concentration (ideally <0.5%).[5] - Prepare fresh dilutions immediately before use.
Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents.- Avoid using the outermost wells of the plate.[1] - Fill the outer wells with sterile water or PBS to maintain humidity.
Inconsistent Incubation Times: Variations in the start and stop times of the reaction across the plate.- Use a multi-channel pipette or automated liquid handler to add reagents that start or stop the reaction.[4]
Issue 2: Inconsistent or Unexpected IC50/EC50 Values
Question Possible Cause Troubleshooting Steps
Why is my IC50 value for this compound different from the published value? Different Assay Conditions: ATP concentration, enzyme concentration, and substrate can all affect the apparent IC50.- For ATP-competitive inhibitors like this compound, the IC50 is highly dependent on the ATP concentration. Ensure your ATP concentration is consistent and reported. - Verify the activity and concentration of your purified kinase.
Why do I see no effect or a very weak effect in my cell-based assay? Compound Solubility/Stability: The compound may not be soluble or stable in the cell culture medium over the incubation period.- Confirm the solubility of this compound in your specific culture medium. - Minimize the time between preparing the dilutions in media and adding them to the cells.
Incorrect Cell Density: Cell number can influence the outcome of viability assays.- Optimize the initial cell seeding density. Too many cells can deplete the medium, while too few can lead to poor growth and a weak signal.
Cell Line Specificity: this compound is highly specific for Drosophila Aurora B.- Confirm you are using a Drosophila cell line. The inhibitor is inactive in mammalian systems.[4]
Issue 3: Problems with the MTT Assay
Question Possible Cause Troubleshooting Steps
Why are my absorbance readings very low? Low Cell Number or Viability: Insufficient number of viable cells at the start or significant cell death in controls.- Increase the initial cell seeding density. - Check the health of your cell culture before plating. - Increase the incubation time with the MTT reagent.
Incomplete Solubilization: Formazan crystals are not fully dissolved.- Increase the incubation time with the solubilization solution. - Gently pipette up and down or use an orbital shaker to aid dissolution.
Why is the background in my blank wells high? Media Contamination: Bacterial or yeast contamination in the culture medium.- Visually inspect the medium and plates for signs of contamination. - Use sterile technique and filter-sterilize solutions.
Interference from Phenol (B47542) Red: The pH indicator in some media can contribute to background absorbance.- Use a medium without phenol red for the assay, if possible. - Set up appropriate background control wells (medium + MTT, no cells) and subtract this value from all readings.

Visualized Workflows and Pathways

Binucleine2_Signaling_Pathway cluster_kinase Kinase Active Site Binucleine2 This compound AuroraB Drosophila Aurora B Kinase Binucleine2->AuroraB Inhibits ADP ADP Substrate Substrate (e.g., Histone H3) AuroraB->Substrate Phosphorylates ATP ATP ATP->AuroraB Binds pSubstrate Phosphorylated Substrate Cytokinesis Cytokinesis Failure pSubstrate->Cytokinesis MitoticDefects Mitotic Defects pSubstrate->MitoticDefects

This compound inhibits Aurora B kinase, preventing substrate phosphorylation.

Dose_Response_Workflow start Start prep_cells Prepare & Plate Drosophila Cells start->prep_cells prep_b2 Prepare Serial Dilutions of this compound start->prep_b2 treat Treat Cells with This compound Dilutions prep_cells->treat prep_b2->treat incubate Incubate (e.g., 48-72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Signal (Absorbance) assay->read analyze Analyze Data & Plot Dose-Response Curve read->analyze end Determine EC50 analyze->end

Experimental workflow for generating a cell-based dose-response curve.

Troubleshooting_Tree start Inconsistent Dose-Response Results q_variability High variability between replicates? start->q_variability check_pipetting Check Pipette Calibration & Technique q_variability->check_pipetting Yes q_ic50 IC50/EC50 value unexpected? q_variability->q_ic50 No check_solubility Check for Compound Precipitation check_pipetting->check_solubility avoid_edge Avoid Edge Effects check_solubility->avoid_edge resolve Re-run Assay avoid_edge->resolve check_atp Verify Assay Conditions (e.g., ATP concentration) q_ic50->check_atp Yes q_ic50->resolve No / Other check_cells Confirm Cell Line & Seeding Density check_atp->check_cells check_cells->resolve

A logical troubleshooting guide for dose-response curve optimization.

References

Validation & Comparative

Validating Binucleine 2's Cellular Target Through Phenotypic Comparison with Aurora B RNAi

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of cell biology and drug discovery, identifying the specific molecular target of a small molecule inhibitor is a critical step in its validation and development. One powerful approach is to compare the cellular phenotype induced by the small molecule with the phenotype resulting from the genetic knockdown of its putative target. This guide provides a detailed comparison of the phenotypic effects of Binucleine 2, a small molecule inhibitor of cytokinesis, with those of RNA interference (RNAi) targeting Aurora B kinase in Drosophila cells. The striking similarity in their induced phenotypes provides strong evidence that Aurora B is the primary target of this compound.

Phenotypic Comparison: this compound vs. Aurora B RNAi

Treatment of Drosophila Kc167 cells with this compound results in significant mitotic and cytokinesis defects.[1][2] A hallmark of these defects is the failure of cells to complete cell division, leading to the accumulation of binucleated cells. This phenotype is remarkably similar to that observed when Aurora B kinase is depleted from the cells using RNAi.[1][2]

Phenotypic FeatureThis compound TreatmentAurora B RNAi
Binucleation Induces a significant increase in the percentage of binucleated cells.Causes a significant increase in the percentage of binucleated cells.
Mitotic Defects Chromosome congression failure, leading to misaligned chromosomes at the metaphase plate.Impaired chromosome alignment and segregation.[1]
Cytokinesis Inhibition of contractile ring assembly.[2]Essential for the formation of the central spindle and completion of cytokinesis.
INCENP Localization Affects the localization of the chromosomal passenger protein INCENP, a key component of the Aurora B complex.Depletion of Aurora B disrupts the localization of the entire chromosomal passenger complex.

Quantitative data directly comparing the percentage of binucleated cells in a head-to-head experiment was not available in the searched literature. However, multiple sources qualitatively describe the phenotypes as "very similar."[1]

Experimental Protocols

Detailed methodologies for inducing and analyzing the phenotypes described above are crucial for reproducibility.

This compound Treatment of Drosophila Kc167 Cells
  • Cell Culture: Drosophila Kc167 cells are cultured at 25°C in Schneider's medium supplemented with 10% heat-inactivated fetal bovine serum and penicillin/streptomycin.

  • Treatment: For live-cell imaging, this compound is added to the cell culture medium to a final concentration of 40 µM.[1] For fixed-cell analysis, cells are grown on coverslips and treated with this compound for a specified duration before fixation.

  • Phenotypic Analysis (Immunofluorescence):

    • Fix and permeabilize cells in a formaldehyde-based buffer containing Triton X-100.

    • Stain DNA with a fluorescent dye such as Hoechst 33342.

    • Immunostain for key mitotic proteins like α-tubulin (to visualize the spindle) and components of the chromosomal passenger complex (e.g., INCENP).

    • Image the cells using fluorescence microscopy to observe and quantify mitotic defects and the percentage of binucleated cells.

Aurora B RNAi in Drosophila Kc167 Cells
  • dsRNA Preparation: Synthesize double-stranded RNA (dsRNA) targeting the Drosophila Aurora B gene (aurB).

  • Cell Culture and Transfection:

    • Plate Drosophila Kc167 cells in a suitable culture dish.

    • Transfect the cells with the Aurora B dsRNA using a commercial transfection reagent.

  • Incubation: Incubate the cells for 3-5 days to allow for the depletion of the Aurora B protein.

  • Phenotypic Analysis (Immunofluorescence):

    • Fix, permeabilize, and stain the cells as described in the this compound protocol.

    • Analyze the cells by fluorescence microscopy to assess the percentage of binucleated cells and other mitotic defects, comparing them to control cells treated with a non-targeting dsRNA.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context, the following diagrams are provided.

G cluster_0 Experimental Arms cluster_1 Cellular System cluster_2 Analysis This compound This compound Drosophila Kc167 Cells Drosophila Kc167 Cells This compound->Drosophila Kc167 Cells Treatment Aurora B RNAi Aurora B RNAi Aurora B RNAi->Drosophila Kc167 Cells Transfection Phenotypic Analysis Phenotypic Analysis Drosophila Kc167 Cells->Phenotypic Analysis Observation Quantitative Comparison Quantitative Comparison Phenotypic Analysis->Quantitative Comparison Data Extraction

Caption: Experimental workflow for comparing this compound and Aurora B RNAi phenotypes.

G cluster_cpc Aurora B Kinase Aurora B Kinase Chromosomal Passenger Complex Chromosomal Passenger Complex INCENP INCENP Survivin Survivin Borealin Borealin Histone H3 Histone H3 Chromosomal Passenger Complex->Histone H3 Phosphorylates MCAK MCAK Chromosomal Passenger Complex->MCAK Phosphorylates Cytokinesis Proteins Cytokinesis Proteins Chromosomal Passenger Complex->Cytokinesis Proteins Phosphorylates Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Microtubule Dynamics Microtubule Dynamics MCAK->Microtubule Dynamics Cytokinesis Cytokinesis Cytokinesis Proteins->Cytokinesis

Caption: Simplified signaling pathway of Aurora B kinase.

Conclusion

The parallel induction of a binucleate phenotype, along with other specific mitotic and cytokinesis defects, by both this compound and Aurora B RNAi provides compelling evidence that this compound functions as a specific inhibitor of Aurora B kinase in Drosophila cells. This comparative approach serves as a robust method for target validation in chemical biology and drug discovery. Researchers can adapt these protocols and analytical frameworks to validate the targets of other small molecule inhibitors.

References

A Comparative Guide to Aurora B Inhibitors in Drosophila: The Unique Efficacy of Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Binucleine 2 with other notable Aurora B inhibitors, highlighting its singular effectiveness in the Drosophila melanogaster model system. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in research applications.

Aurora B kinase is a critical regulator of cell division, playing essential roles in chromosome condensation, segregation, and cytokinesis.[1] Its inhibition is a key area of research in both developmental biology and cancer therapeutics. While numerous Aurora B inhibitors have been developed, their efficacy can be highly species-specific. This guide focuses on this compound, a potent and remarkably specific inhibitor of Drosophila Aurora B, and contextualizes its performance against other widely used inhibitors that, while effective in mammalian systems, lack reported activity in Drosophila.

Performance Comparison of Aurora B Inhibitors

This compound stands out as a uniquely effective tool for studying Aurora B function in Drosophila.[2] It is a highly isoform-specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[3] In contrast, many common Aurora B inhibitors have not been demonstrated to be effective in this model organism, making direct comparative studies within Drosophila challenging. The following tables summarize the quantitative data for this compound in Drosophila and provide a reference comparison with other well-known Aurora B inhibitors in mammalian systems.

Table 1: Quantitative Performance of this compound in Drosophila

ParameterValueCell Type/SystemReference
Ki (Inhibition Constant) 0.36 ± 0.10 µMIn vitro (Drosophila Aurora B)[4]
IC50 ~5-10 µM (ED50)Drosophila Kc167 cells[4]
Effective Concentration 40 µMDrosophila S2 and Kc167 cells[3][4]

Table 2: Performance of Other Aurora B Inhibitors (in Mammalian/Non-Drosophila Systems)

InhibitorTarget(s)IC50 (Aurora B)SystemReference
AZD1152-HQPA (Barasertib) Aurora B selective0.37 nMCell-free assay[5]
ZM447439 Aurora A and B130 nMCell-free assay[5]
Hesperadin Aurora B250 nMCell-free assay[5]
GSK1070916 Aurora B/C3.5 nMCell-free assay[5]
VX-680 (MK-0457) Pan-AuroraNot specifiedNot specified[6]

Phenotypic Effects of this compound in Drosophila Cells

Treatment of Drosophila cells with this compound phenocopies the effects of Aurora B depletion via RNA interference (RNAi), providing strong evidence for its on-target activity.[4] Key observed phenotypes include:

  • Mitotic and Cytokinesis Defects: Cells treated with this compound exhibit failures in cell division, leading to the formation of binucleated and polyploid cells.[3][4]

  • Inhibition of Contractile Ring Assembly: Aurora B kinase activity is essential for the formation of the contractile ring during cytokinesis. This compound treatment prevents the assembly of this structure.[3][4]

  • No Effect on Contractile Ring Ingression: Interestingly, if the contractile ring has already formed, the addition of this compound does not inhibit its ingression, suggesting that Aurora B's kinase activity is not required for this specific phase of cytokinesis.[3][4]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the Aurora B signaling pathway in Drosophila and a typical experimental workflow for using this compound.

Aurora_B_Signaling_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_substrates Key Substrates cluster_processes Cellular Processes AuroraB Aurora B HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 MKLP1 MKLP1/Pavarotti AuroraB->MKLP1 Condensin Condensin Complex AuroraB->Condensin INCENP INCENP INCENP->AuroraB Survivin Survivin Survivin->AuroraB Borealin Borealin Borealin->AuroraB ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation SpindleAssembly Central Spindle Assembly MKLP1->SpindleAssembly Condensin->ChromosomeCondensation Cytokinesis Cytokinesis SpindleAssembly->Cytokinesis Binucleine2 This compound Binucleine2->AuroraB Inhibits

Caption: Aurora B Signaling Pathway in Drosophila.

Binucleine2_Workflow cluster_analysis Analysis start Start: Drosophila Cell Culture (e.g., S2 or Kc167 cells) add_inhibitor Add this compound (e.g., 40 µM final concentration) start->add_inhibitor incubation Incubate for desired time add_inhibitor->incubation live_imaging Live-cell Imaging (e.g., GFP-Anillin to visualize contractile ring) incubation->live_imaging fixed_staining Fix and Stain (e.g., for DNA, tubulin) incubation->fixed_staining biochemical_assay Biochemical Assays (e.g., Western blot for p-Histone H3) incubation->biochemical_assay end Data Interpretation live_imaging->end fixed_staining->end biochemical_assay->end

Caption: Experimental Workflow for this compound Treatment.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the foundational research on this compound.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory effect of this compound on purified Drosophila Aurora B kinase.

  • Protein Purification: Purify a complex of Drosophila Aurora B kinase and a fragment of its activator, INCENP.

  • Reaction Mixture: Prepare a reaction buffer containing the purified kinase complex, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) and incubate at an appropriate temperature (e.g., 30°C) for a set time.

  • Quantification: Stop the reaction and quantify the incorporation of the radiolabel into the substrate to determine the kinase activity.

  • Data Analysis: Calculate the IC50 or Ki value by plotting the kinase activity against the inhibitor concentration.

Cell Culture and Treatment for Phenotypic Analysis

This protocol describes the application of this compound to cultured Drosophila cells to observe its effects on cell division.

  • Cell Culture: Culture Drosophila Kc167 or S2 cells in a suitable medium (e.g., Schneider's medium supplemented with FBS) at 25°C.[7] For imaging, plate the cells on concanavalin (B7782731) A-coated coverslips to promote adhesion.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.

  • Treatment: Add this compound to the cell culture medium to a final concentration of, for example, 40 µM.[3][4] An equivalent volume of DMSO should be added to control cultures.

  • Incubation: Incubate the cells for the desired duration. Effects can be observed within minutes for live-cell imaging or after several hours for fixed-cell analysis.[4]

  • Analysis:

    • Live-Cell Imaging: Use cells expressing fluorescently tagged proteins (e.g., GFP-Aurora B or GFP-Anillin) to observe the dynamics of mitosis and cytokinesis in real-time.[4]

    • Immunofluorescence: Fix the cells with formaldehyde, permeabilize with a detergent, and stain with antibodies against relevant cellular structures (e.g., anti-tubulin) and a DNA dye (e.g., DAPI) to visualize the mitotic spindle and chromosomes.

Conclusion

This compound is an invaluable and highly specific tool for the study of Aurora B kinase in Drosophila. Its efficacy in this model system, where many other common Aurora B inhibitors are ineffective, provides researchers with a unique opportunity to dissect the intricate roles of Aurora B in cell division and development. The data and protocols presented in this guide are intended to support the design and execution of robust experiments utilizing this potent inhibitor.

References

Navigating Resistance: A Comparative Guide to Aurora B Kinase Inhibitors in Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Binucleine 2 and alternative Aurora B inhibitors, with a focus on rescue experiments using this compound-resistant Aurora B mutants. We present key experimental data, detailed protocols, and visual workflows to support your research in cell division and oncology.

This compound is a valuable research tool as a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase, playing a crucial role in studies of cytokinesis.[1][2] However, the emergence of resistance, as demonstrated by rescue experiments with specific mutants, highlights the need to understand its limitations and compare its performance with other Aurora B inhibitors. This guide delves into the specifics of this compound resistance and provides a comparative landscape of alternative compounds.

Performance Comparison of Aurora B Inhibitors

The efficacy of various Aurora B inhibitors is summarized below. This compound's unique specificity for Drosophila Aurora B contrasts with broader-spectrum inhibitors, some of which are in clinical development for cancer therapy. Resistance to these inhibitors is a key consideration, often arising from mutations within the kinase domain.

InhibitorTarget(s)Organism SpecificityIC50/Ki (Wild-Type)Known Resistance Mutations
This compound Aurora BDrosophilaKi = 0.36 µM (Drosophila Aurora B)[1]Drosophila Aurora B: Ile132Tyr/Ser134Pro (renders kinase uninhibited by this compound)[2]
ZM447439 Aurora A, Aurora BHumanAurora B IC50 = 110-130 nMG160E mutation in the kinase domain of Aurora B[3]
Barasertib (AZD1152) Aurora BHumanIC50 = 0.37 nM (cell-free)Elevated expression of MDR1 and BCRP proteins[3]
Danusertib (PHA-739358) Pan-Aurora (A, B, C), ABLHumanAurora B IC50 = 79 nMT315I mutation in ABL kinase domain (relevant for its ABL-inhibitory activity)

Rescue Experiments with this compound-Resistant Aurora B Mutants

A key strategy to validate the on-target effect of a kinase inhibitor is through rescue experiments. In the case of this compound, Drosophila Kc167 cells were engineered to express a mutant version of Aurora B (Ile132Ser and Tyr134Pro) that is resistant to the inhibitor.[2] When these cells were treated with this compound, the majority (10 out of 12 dividing cells) did not exhibit the characteristic cell division defects, such as binucleation, observed in wild-type cells treated with the inhibitor.[2] This successful rescue confirms that Aurora B is the primary target of this compound in these cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro Aurora B Kinase Assay

This protocol is adapted for determining the inhibitory activity of compounds against Aurora B kinase.

Materials:

  • Recombinant purified Aurora B kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Substrate (e.g., Histone H3)

  • [γ-32P]ATP or unlabeled ATP for non-radioactive detection methods

  • Test compounds (e.g., this compound) dissolved in DMSO

  • SDS-PAGE gels and Western blotting reagents or phosphocellulose paper and scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radioactive detection).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer or spotting onto phosphocellulose paper.

  • If using SDS-PAGE, separate the reaction products by electrophoresis, transfer to a membrane, and detect phosphorylated substrate using a phospho-specific antibody.

  • If using phosphocellulose paper, wash the paper to remove unincorporated [γ-32P]ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Generation of this compound-Resistant Stable Cell Lines and Rescue Experiment

This protocol outlines the generation of Drosophila Kc167 cells stably expressing a this compound-resistant Aurora B mutant and the subsequent rescue experiment.

Materials:

  • Drosophila Kc167 cells

  • Schneider's Drosophila Medium supplemented with 10% fetal bovine serum and antibiotics

  • Expression vector containing the cDNA for Drosophila Aurora B with Ile132Ser and Tyr134Pro mutations, fused to a fluorescent protein (e.g., GFP).

  • Transfection reagent suitable for Drosophila cells.

  • Selection antibiotic (e.g., Hygromycin B).

  • This compound.

  • Reagents for immunofluorescence (e.g., paraformaldehyde, Triton X-100, primary antibodies against tubulin, and fluorescently labeled secondary antibodies).

  • DAPI for DNA staining.

  • Fluorescence microscope.

Procedure:

Part A: Generation of Stable Cell Line

  • Transfect Drosophila Kc167 cells with the expression vector containing the mutant Aurora B-GFP using a suitable transfection reagent.

  • Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

  • Maintain the cells under selection pressure, replacing the medium every 3-4 days, until a resistant population emerges.

  • Expand the stable cell line expressing the this compound-resistant Aurora B-GFP. Confirm expression and proper localization of the fusion protein via fluorescence microscopy.

Part B: Rescue Experiment

  • Plate the stable cell line expressing the mutant Aurora B-GFP and a control cell line expressing wild-type Aurora B-GFP on coverslips.

  • Treat the cells with a concentration of this compound known to induce cytokinesis defects in wild-type cells (e.g., 10 µM).

  • Incubate for a sufficient period for cells to undergo mitosis (e.g., 24-48 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Stain for tubulin using a primary antibody followed by a fluorescently labeled secondary antibody.

  • Stain the DNA with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope, capturing the GFP signal (mutant Aurora B), the tubulin stain (mitotic spindle), and the DAPI stain (chromosomes).

  • Quantify the percentage of cells exhibiting normal mitosis versus those with cytokinesis defects (e.g., binucleated cells) in both the mutant and wild-type cell lines treated with this compound. A successful rescue is indicated by a significantly lower percentage of defective mitoses in the mutant cell line.

Visualizing the Pathways and Processes

To further clarify the molecular interactions and experimental steps, the following diagrams are provided.

AuroraB_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors & Processes INCENP INCENP AuroraB Aurora B Kinase INCENP->AuroraB form Chromosomal Passenger Complex (CPC) & activate Survivin Survivin Survivin->AuroraB form Chromosomal Passenger Complex (CPC) & activate Borealin Borealin Borealin->AuroraB form Chromosomal Passenger Complex (CPC) & activate HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates (regulates microtubule dynamics) CENP_A CENP-A AuroraB->CENP_A Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Binucleine2 This compound Binucleine2->AuroraB Inhibits (ATP-competitive)

Aurora B Signaling Pathway and Inhibition by this compound.

Rescue_Experiment_Workflow cluster_setup Cell Line Preparation cluster_treatment Inhibitor Treatment cluster_analysis Analysis WT_cells Wild-Type Kc167 Cells (Expressing WT Aurora B-GFP) WT_treated Treat with this compound WT_cells->WT_treated Mutant_cells Mutant Kc167 Cells (Expressing this compound-Resistant Aurora B-GFP) Mutant_treated Treat with this compound Mutant_cells->Mutant_treated Microscopy Immunofluorescence Microscopy (Tubulin, DNA) WT_treated->Microscopy Mutant_treated->Microscopy WT_phenotype Observe Phenotype: - Binucleated cells - Cytokinesis failure Mutant_phenotype Observe Phenotype: - Normal cell division - Rescue of phenotype Microscopy->WT_phenotype Microscopy->Mutant_phenotype

Workflow for the this compound Rescue Experiment.

References

A Comparative Guide to Aurora Kinase Inhibitors in Drosophila: Binucleine 2 vs. ZM447439

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Aurora kinase inhibitors, Binucleine 2 and ZM447439, with a specific focus on their effects and utility in the model organism Drosophila melanogaster. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction to Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating cell division.[1][2][3] In Drosophila, two Aurora kinases, Aurora A and Aurora B, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Given their critical functions in mitosis and their frequent dysregulation in cancer, Aurora kinases are significant targets for both basic research and therapeutic development. This compound and ZM447439 are two small molecule inhibitors that have been used to probe the functions of these kinases.

Comparative Analysis in Drosophila

A critical point of distinction between this compound and ZM447439 is their differential activity in Drosophila. Experimental evidence strongly indicates that while this compound is a potent and specific inhibitor of Drosophila Aurora B, many other Aurora kinase inhibitors, likely including ZM447439, are not active in this model organism.[1] This makes this compound a uniquely valuable tool for studying Aurora B function in flies.

This compound: A Specific Inhibitor of Drosophila Aurora B

This compound was identified through a phenotypic screen for small molecules that disrupt cytokinesis in Drosophila cells.[1] It acts as an ATP-competitive inhibitor with high specificity for the Drosophila Aurora B kinase.[1]

Key Characteristics of this compound in Drosophila

  • High Specificity: this compound is highly specific for Drosophila Aurora B, with a reported Ki of 0.36 µM.[1] It shows no significant inhibition of Drosophila Aurora A, even at concentrations up to 100 µM.[1] Furthermore, it has minimal effects on human or Xenopus laevis Aurora B kinases.

ZM447439: A Broad-Spectrum Inhibitor with Limited Efficacy in Drosophila

ZM447439 is a well-characterized Aurora kinase inhibitor that targets both Aurora A and Aurora B in mammalian cells, with IC50 values in the nanomolar range.[4][5] It has been widely used to study the roles of Aurora kinases in human cells and Xenopus egg extracts, where it induces defects in chromosome alignment, segregation, and cytokinesis, and compromises the spindle checkpoint.[4][6]

Activity of ZM447439 in Drosophila

There is a significant lack of evidence demonstrating the activity of ZM447439 against Drosophila Aurora kinases. In fact, studies have highlighted the general inactivity of many Aurora kinase inhibitors in Drosophila, which strongly suggests that ZM447439 is not an effective inhibitor in this organism.[1] While one study mentions the use of ZM447439 in Drosophila S2 cells to examine protein localization, it does not provide quantitative data on cell division defects or direct evidence of Aurora kinase inhibition.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and ZM447439, emphasizing the context of Drosophila.

ParameterThis compound (in Drosophila)ZM447439 (in Drosophila)ZM447439 (in Human Cells)
Target(s) Drosophila Aurora BNot activeAurora A, Aurora B
Inhibition Constant (Ki) 0.36 µM for Drosophila Aurora B[1]Not determined-
IC50 -Not determined~110 nM (Aurora A), ~130 nM (Aurora B)
Effective Cellular Concentration 5-10 µM (ED50), 40 µM for complete inhibition[1]Not effective1-2 µM
Observed Phenotypes Mitotic and cytokinesis defects, failure of contractile ring assemblyNo significant defectsFailed chromosome alignment, segregation, and cytokinesis[4]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Localization to Centromeres Telophase Telophase Anaphase->Telophase Anaphase->Aurora_B Relocalization to Central Spindle INCENP INCENP Aurora_B->INCENP Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation MKLP1 MKLP1/Pavarotti Aurora_B->MKLP1 Phosphorylation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin Binucleine_2 This compound Binucleine_2->Aurora_B Inhibits (in Drosophila) ZM447439 ZM447439 ZM447439->Aurora_B Inactive (in Drosophila)

Caption: Aurora B signaling pathway in Drosophila mitosis and the points of intervention for this compound and ZM447439.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_analysis Phenotypic Analysis S2_Cells Drosophila S2 Cells Binucleine_2_Treat Treat with this compound (e.g., 40 µM) S2_Cells->Binucleine_2_Treat ZM447439_Treat Treat with ZM447439 (control) S2_Cells->ZM447439_Treat DMSO_Control Treat with DMSO (vehicle control) S2_Cells->DMSO_Control Fix_Stain Fix and Stain for DNA and Tubulin Binucleine_2_Treat->Fix_Stain Live_Imaging Live Cell Imaging Binucleine_2_Treat->Live_Imaging ZM447439_Treat->Fix_Stain ZM447439_Treat->Live_Imaging DMSO_Control->Fix_Stain DMSO_Control->Live_Imaging Quantification Quantify Phenotypes (e.g., % binucleated cells) Fix_Stain->Quantification Live_Imaging->Quantification

Caption: A typical experimental workflow for comparing the effects of this compound and ZM447439 on Drosophila S2 cells.

Experimental Protocols

Drosophila S2 Cell Culture

Drosophila Schneider 2 (S2) cells are cultured in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 25°C in non-humidified, ambient air-regulated incubators.[8] For experiments, cells are typically seeded in appropriate culture vessels (e.g., 6-well plates or on coverslips) and allowed to adhere before treatment.[9]

Inhibitor Treatment Protocol for Phenotypic Analysis
  • Cell Seeding: Seed Drosophila S2 cells on concanavalin (B7782731) A-coated coverslips in a 35 mm tissue culture dish at a density that allows for approximately 50-70% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare stock solutions of this compound and ZM447439 in dimethyl sulfoxide (B87167) (DMSO). A typical stock concentration is 10 mM.

  • Treatment:

    • For this compound treatment, add the compound to the cell culture medium to a final concentration of 40 µM.[10]

    • For a comparative control, treat cells with ZM447439 at a concentration typically used in mammalian cell studies (e.g., 2 µM), although it is expected to be inactive.

    • Include a vehicle control by adding an equivalent volume of DMSO to a separate set of cells.

  • Incubation: Incubate the cells with the inhibitors for a desired period. For observing effects on mitosis and cytokinesis, an incubation time of 1-4 hours is often sufficient.

  • Fixation and Staining:

    • After incubation, gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the cells with DAPI to visualize DNA and an anti-tubulin antibody (followed by a fluorescent secondary antibody) to visualize microtubules.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of cells exhibiting specific phenotypes, such as binucleation, mitotic arrest, or abnormal spindle morphology, for each treatment condition.

Conclusion

In the context of Drosophila research, this compound stands out as a highly specific and effective tool for the acute inhibition of Aurora B kinase. Its utility is underscored by the apparent lack of activity of other common Aurora kinase inhibitors, such as ZM447439, in this model organism. This makes this compound an invaluable reagent for dissecting the precise roles of Aurora B in various aspects of Drosophila cell division and development. Researchers aiming to study Aurora kinase function in flies should prioritize the use of this compound, while being aware that findings with inhibitors like ZM447439 from other systems may not be directly translatable to Drosophila.

References

Is hesperadin a viable alternative to Binucleine 2 in Drosophila?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating mitotic regulation in Drosophila melanogaster, the choice of chemical inhibitors is critical for dissecting the intricate functions of key proteins. This guide provides a detailed comparison of Hesperadin and Binucleine 2, two inhibitors targeting the Aurora kinase family, to determine if Hesperadin is a viable alternative to this compound for studies in Drosophila. The evidence strongly suggests that due to its specificity and proven efficacy, This compound remains the superior and likely only viable option for targeted Aurora B inhibition in Drosophila .

Executive Summary

This compound is a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase, demonstrating potent activity in Drosophila cell lines.[1] In contrast, Hesperadin is a broader Aurora kinase inhibitor, targeting both Aurora A and B, with its efficacy in Drosophila being largely undocumented and questionable.[2][3] One study notes that many Aurora kinase inhibitors are not active in Drosophila, which may explain the absence of Hesperadin in Drosophila-based research.[4] Therefore, Hesperadin should not be considered a direct alternative to this compound for specific studies of Aurora B function in this model organism.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for Hesperadin and this compound.

ParameterThis compoundHesperadin
Target(s) Drosophila Aurora B KinaseAurora A and Aurora B Kinases
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor
In Vitro Potency Ki = 0.36 µM for Drosophila Aurora B[1]IC50 = 250 nM for human Aurora B[5][6]
Cellular Efficacy ED50 = 5-10 µM in Drosophila Kc167 cellsProliferation halted at 50 nM in human HeLa cells[7]
Specificity Highly specific for Drosophila Aurora B; no significant inhibition of Drosophila Aurora A or human/Xenopus Aurora B up to 100 µM.[4]Inhibits both Aurora A and Aurora B.

Mechanism of Action and Signaling Pathways

Both this compound and Hesperadin target Aurora B, a key component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes Survivin, INCENP, and Borealin, is a master regulator of mitosis, ensuring accurate chromosome segregation and cytokinesis.[8] Aurora B kinase activity within the CPC is essential for correcting improper kinetochore-microtubule attachments and for the spindle assembly checkpoint.

By inhibiting the ATP-binding site of Aurora B, these molecules prevent the phosphorylation of crucial downstream substrates, such as Histone H3, leading to defects in mitosis and cytokinesis.[4][7]

AuroraB_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_Inhibitors Inhibitors cluster_Substrates Downstream Targets cluster_Processes Cellular Processes AurB Aurora B Kinase INCENP INCENP AurB->INCENP HistoneH3 Histone H3 AurB->HistoneH3 Phosphorylates KinetochoreProteins Kinetochore Proteins AurB->KinetochoreProteins Phosphorylates Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin Binucleine2 This compound Binucleine2->AurB Inhibits (Drosophila specific) Hesperadin Hesperadin Hesperadin->AurB Inhibits Cytokinesis Cytokinesis HistoneH3->Cytokinesis ChromosomeSegregation Chromosome Segregation KinetochoreProteins->ChromosomeSegregation

Diagram 1: Aurora B Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the use of this compound in Drosophila cells and Hesperadin in a human cell line.

Protocol 1: Inhibition of Cytokinesis in Drosophila Kc167 Cells with this compound

This protocol is based on the methods used in the discovery and characterization of this compound.[4]

1. Cell Culture:

2. Compound Preparation:

3. Treatment:

  • Seed Kc167 cells in a suitable culture plate.

  • Add this compound to the culture medium to a final concentration of 5-10 µM.

  • Include a DMSO-only control.

  • Incubate for a period sufficient to observe mitotic defects (e.g., 24-48 hours).

4. Analysis:

  • Harvest cells and fix them with a suitable fixative (e.g., paraformaldehyde).

  • Stain DNA with DAPI and visualize cells using fluorescence microscopy.

  • Quantify the percentage of binucleated or multinucleated cells as an indicator of cytokinesis failure.

Protocol 2: Analysis of Mitotic Arrest in Human HeLa Cells with Hesperadin

This protocol is representative of studies examining Hesperadin's effects on mammalian cells.[3]

1. Cell Culture:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

2. Treatment:

  • Seed HeLa cells on coverslips in a culture plate.

  • Add Hesperadin to the culture medium to a final concentration of 100 nM.

  • To assess the spindle assembly checkpoint, co-treat with a microtubule-destabilizing agent like nocodazole.

3. Immunofluorescence:

  • Fix cells in 4% paraformaldehyde.

  • Permeabilize with Triton X-100.

  • Block with bovine serum albumin.

  • Incubate with primary antibodies against targets like phospho-histone H3 (a marker for mitotic cells) and α-tubulin (to visualize the spindle).

  • Incubate with fluorescently labeled secondary antibodies.

  • Mount coverslips with a DAPI-containing mounting medium.

4. Microscopy:

  • Analyze cells using fluorescence microscopy to observe effects on chromosome alignment, spindle formation, and the mitotic state.

Experimental_Workflow cluster_Drosophila Protocol 1: this compound in Drosophila Kc167 Cells cluster_Human Protocol 2: Hesperadin in Human HeLa Cells D_Culture Culture Kc167 Cells D_Treat Treat with this compound (5-10 µM) D_Culture->D_Treat D_Fix Fix and Stain (DAPI) D_Treat->D_Fix D_Analyze Analyze for Binucleated Phenotype D_Fix->D_Analyze H_Culture Culture HeLa Cells H_Treat Treat with Hesperadin (100 nM) H_Culture->H_Treat H_Fix Immunofluorescence Staining H_Treat->H_Fix H_Analyze Microscopy Analysis H_Fix->H_Analyze Title Experimental Workflows

Diagram 2: Comparative Experimental Workflows.

Conclusion

While both Hesperadin and this compound are valuable tools for studying Aurora kinase function, they are not interchangeable, particularly in the context of Drosophila research. This compound's high specificity for Drosophila Aurora B makes it an indispensable tool for elucidating the precise roles of this kinase in mitosis and development within this model organism.[4] The lack of documented efficacy and broader target profile of Hesperadin makes it unsuitable for such specific investigations in Drosophila. Researchers aiming to inhibit Aurora B in Drosophila should continue to rely on the well-characterized and specific inhibitor, this compound.

References

Kinase Selectivity Profiling of Binucleine 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Binucleine 2 with other well-characterized Aurora kinase inhibitors. The information presented is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide context for its biological effects.

Introduction to this compound

This compound is an ATP-competitive inhibitor of Aurora B kinase, a key regulator of cell division.[1][2] It has been identified as a highly isoform-specific inhibitor for Drosophila Aurora B kinase.[1][2] Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the kinase inhibition profile of this compound with a pan-Aurora kinase inhibitor (Tozasertib), a selective Aurora B inhibitor (Barasertib), and a broad-spectrum kinase inhibitor (Staurosporine).

Comparative Kinase Selectivity

The following table summarizes the inhibitory activity of this compound and comparator compounds against a panel of kinases. Data has been compiled from various sources, and direct comparison should be made with caution as experimental conditions may have varied.

Kinase TargetThis compoundTozasertib (VX-680)Barasertib (AZD1152-HQPA)Staurosporine
Ki (μM) Ki (nM) Ki (nM) IC50 (nM)
Drosophila Aurora B0.36---
Human Aurora A-0.61369-
Human Aurora B>100180.36-
Human Aurora C-4.617-
FLT3-30--
BCR-ABL-30--
Protein Kinase A (PKA)---7
Protein Kinase C (PKC)---3
p60v-src---6
CaM Kinase II---20

Data compiled from multiple sources. "-" indicates data not available.

Key Observations:

  • This compound demonstrates remarkable selectivity for Drosophila Aurora B kinase, with a Ki of 0.36 μM.[1] Notably, it exhibits minimal inhibition of human Aurora B kinase at concentrations up to 100 μM, highlighting its species and isoform specificity.

  • Tozasertib (VX-680) is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C. It also shows activity against other kinases like FLT3 and BCR-ABL at nanomolar concentrations.

  • Barasertib (AZD1152-HQPA) is a highly selective inhibitor of human Aurora B kinase, with a Ki of 0.36 nM. It displays significantly less potency against Aurora A and C.

  • Staurosporine is a well-known broad-spectrum kinase inhibitor, included here as a benchmark for non-selectivity. It potently inhibits a wide range of kinases, including PKA, PKC, and tyrosine kinases.

Signaling Pathway and Experimental Workflow

Aurora B Signaling Pathway

The following diagram illustrates the central role of Aurora B kinase in cell division. As part of the Chromosomal Passenger Complex (CPC), Aurora B is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

Aurora_B_Pathway Aurora B Signaling Pathway in Mitosis cluster_CPC Chromosomal Passenger Complex (CPC) cluster_Mitosis Mitotic Events AuroraB Aurora B INCENP INCENP ChromosomeCondensation Chromosome Condensation AuroraB->ChromosomeCondensation Phosphorylates Histone H3 KinetochoreMicrotubule Kinetochore-Microtubule Attachment AuroraB->KinetochoreMicrotubule Corrects erroneous attachments Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates contractile ring formation Survivin Survivin Borealin Borealin Binucleine2 This compound Binucleine2->AuroraB Inhibits Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay start Start reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-32P]ATP) - Inhibitor (e.g., this compound) start->reagents reaction Set up Kinase Reaction: Combine kinase, substrate, and inhibitor in assay buffer reagents->reaction initiate Initiate Reaction: Add ATP to start phosphorylation reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction: Add stop solution (e.g., EDTA) incubate->stop separate Separate Substrate from ATP: (e.g., phosphocellulose filter binding) stop->separate quantify Quantify Phosphorylation: (e.g., scintillation counting) separate->quantify analyze Data Analysis: Calculate % inhibition and IC50 value quantify->analyze end End analyze->end

References

Unraveling the Specificity of Binucleine 2: A Comparative Analysis Against Human Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Binucleine 2's cross-reactivity with human Aurora kinases. By presenting key experimental data and methodologies, this document serves as a resource for understanding the selectivity profile of this compound in the context of established Aurora kinase inhibitors.

This compound, a known inhibitor of Drosophila Aurora B kinase, has been investigated for its potential cross-reactivity with human Aurora kinases A, B, and C. This analysis reveals a striking lack of inhibitory activity against the human orthologs, positioning this compound as a highly specific tool for studying Aurora B function in fruit flies, but with limited direct translational application to human systems. In contrast, a multitude of inhibitors have been developed to target human Aurora kinases, exhibiting varying degrees of potency and selectivity. This guide will objectively compare the performance of this compound with these alternatives, supported by experimental data.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities (IC50 or Kᵢ values) of this compound and a selection of well-characterized human Aurora kinase inhibitors against Aurora kinases A, B, and C. This quantitative data highlights the stark contrast between the lack of human kinase inhibition by this compound and the potent activity of other compounds.

CompoundTarget OrganismAurora A (IC₅₀/Kᵢ, nM)Aurora B (IC₅₀/Kᵢ, nM)Aurora C (IC₅₀/Kᵢ, nM)Selectivity Profile
This compound DrosophilaNo significant inhibition up to 100,000[1][2]360 (Kᵢ)[1][2][3]Not ReportedDrosophila Aurora B selective
This compound HumanNo significant inhibition up to 100,000[1][3]No significant inhibition up to 100,000[1][3]Not ReportedNo activity
Alisertib (MLN8237) Human1.2[4]396.5[4]Not ReportedAurora A selective (>200-fold vs Aurora B)[4][5]
Barasertib (AZD1152-HQPA) Human1369 (Kᵢ)[6]0.37[7][8]17 (Kᵢ)[9]Aurora B selective (~3700-fold vs Aurora A)[7]
Tozasertib (VX-680) Human0.6 (Kᵢ)[10][11][12]18 (Kᵢ)[10][11][12]4.6 (Kᵢ)[10][11]Pan-Aurora inhibitor
Danusertib (PHA-739358) Human137961Pan-Aurora inhibitor
SNS-314 Human9313Pan-Aurora inhibitor

Aurora Kinase Signaling Pathway

Aurora kinases are pivotal regulators of cell division. Aurora A is primarily involved in centrosome maturation and mitotic spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function largely overlaps with Aurora B. Inhibition of these kinases disrupts mitotic progression, leading to cell cycle arrest, polyploidy, and often apoptosis, making them attractive targets for cancer therapy.

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M M-Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Condensation Chromosome Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B / CPC Aurora_B->Chromosome_Condensation Aurora_B->Kinetochore_Attachment Aurora_B->Cytokinesis

Core functions of Aurora A and Aurora B kinases in cell cycle progression.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing compounds like this compound. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of an inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).

  • Kinase: Dilute recombinant human Aurora A or Aurora B kinase to the desired concentration in kinase buffer.

  • Substrate and ATP: Prepare a mixture of the kinase-specific substrate (e.g., Kemptide or Myelin Basic Protein) and ATP in kinase buffer. The ATP concentration is typically at or near the Km value for the kinase.

  • Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a final dilution in kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

  • Add 2 µL of the diluted kinase solution to each well.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and drive a luciferase-based light-producing reaction.

  • Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate/ATP - Inhibitor Dilutions Plate_Setup Plate Setup: Add Inhibitor, Kinase, and Substrate/ATP Reagents->Plate_Setup Incubate_1 Incubate (e.g., 60 min) Plate_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_2->Add_Detection Incubate_3 Incubate (e.g., 30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Generalized workflow for an in vitro kinase inhibition assay.

References

Unveiling the Specificity of Binucleine 2: A Comparative Guide to Aurora B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount to advancing targeted therapies. This guide provides a comprehensive comparison of Binucleine 2, confirming its remarkable specificity for Aurora B kinase over its closely related isoform, Aurora A. Through a detailed analysis of experimental data and methodologies, this document serves as a crucial resource for evaluating the potential of this compound in cell biology research and as a pharmacological tool.

This compound has emerged as a potent, ATP-competitive inhibitor of Aurora B kinase, a key regulator of cell division.[1] Notably, its inhibitory action is highly specific to the Drosophila isoform of Aurora B, with a reported Ki of 0.36 µM.[1] This guide delves into the quantitative data that substantiates this specificity and provides a comparative landscape of other well-characterized Aurora kinase inhibitors.

Comparative Inhibitory Activity of Aurora Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other widely used Aurora kinase inhibitors against Aurora A and Aurora B. This quantitative data highlights the distinct selectivity profiles of these compounds.

InhibitorTarget(s)Aurora A (IC50/Ki)Aurora B (IC50/Ki)Selectivity (Fold)
This compound Drosophila Aurora B> 100 µM0.36 µM (Ki)> 277-fold for Drosophila Aurora B
Alisertib (MLN8237)Aurora A1.2 nM396.5 nM~330-fold for Aurora A
Barasertib (AZD1152-HQPA)Aurora B1369 nM0.37 nM~3700-fold for Aurora B
ZM447439Aurora A / Aurora B110 nM130 nMPan-inhibitor

Note: The Ki value for this compound is for the Drosophila Aurora B kinase. It exhibits minimal inhibition of human Aurora B and Drosophila Aurora A up to 100 µM, indicating high specificity for the Drosophila enzyme.[1][2]

Experimental Determination of Kinase Inhibitor Specificity

The specificity of an inhibitor is experimentally determined by assessing its inhibitory activity against the target kinase and a panel of other related and unrelated kinases. A common method to determine the half-maximal inhibitory concentration (IC50) is the in vitro kinase assay.

Detailed Protocol: In Vitro Kinase Assay for Aurora A/B Inhibition

This protocol outlines a general procedure for determining the IC50 of a test compound against Aurora A and Aurora B kinases.

1. Reagents and Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a specific peptide or a protein like Histone H3 for Aurora B)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection, or radiolabeled ATP [γ-³²P]ATP for autoradiography)

  • 384-well plates

  • Plate reader (for luminescence or radioactivity)

2. Assay Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test inhibitor in the kinase buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the recombinant Aurora A or Aurora B kinase and the substrate to their final desired concentrations in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well. The ATP concentration is often set at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and measure the kinase activity.

    • Luminescence-based (ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal. The light output is proportional to the kinase activity.

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or by autoradiography.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Serial Dilutions of Inhibitor setup Set up Reaction in 384-well Plate reagents->setup enzyme_sub Prepare Kinase and Substrate enzyme_sub->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Measure Kinase Activity (Luminescence/Radiometric) incubate->detect analyze Calculate % Inhibition detect->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

In Vitro Kinase Assay Workflow

Signaling Pathways of Aurora A and Aurora B

Aurora A and Aurora B, despite their high homology, play distinct roles in mitosis due to their different subcellular localizations and interacting partners. Understanding these differences is crucial for appreciating the significance of isoform-specific inhibitors.

  • Aurora A is primarily associated with the centrosomes and spindle poles. It is essential for centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.

  • Aurora B is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to the centromeres during early mitosis and relocates to the central spindle and midbody during anaphase and cytokinesis. Aurora B is critical for proper chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.

The distinct functions of Aurora A and B highlight the therapeutic potential of isoform-selective inhibitors. Inhibition of Aurora A leads to defects in spindle formation and mitotic arrest, while inhibition of Aurora B results in chromosome mis-segregation and failed cytokinesis, often leading to polyploidy and cell death.

Mitotic_Signaling_Pathways cluster_aurora_a Aurora A Pathway cluster_aurora_b Aurora B Pathway Prophase_A Prophase Centrosome Centrosome Maturation & Separation Prophase_A->Centrosome activates Spindle Bipolar Spindle Assembly Centrosome->Spindle Prophase_B Prophase CPC Chromosomal Passenger Complex (CPC) Prophase_B->CPC localizes to centromeres Metaphase Metaphase SAC Spindle Assembly Checkpoint Metaphase->SAC Anaphase Anaphase Cleavage Cleavage Furrow Ingression Anaphase->Cleavage CPC moves to midzone Cytokinesis_node Cytokinesis Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore Kinetochore->Metaphase SAC->Anaphase Cleavage->Cytokinesis_node Mitosis Mitosis Mitosis->Prophase_A Mitosis->Prophase_B

Distinct Roles of Aurora A and B in Mitosis

Conclusion

References

A Quantitative Comparison of Binucleine 2 and Other Cytokinesis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Binucleine 2 with other well-established cytokinesis inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

Cytokinesis, the final stage of cell division, is a complex and highly regulated process that culminates in the physical separation of two daughter cells. Its intricate machinery presents a compelling target for both basic research and therapeutic development. Small molecule inhibitors that disrupt cytokinesis are invaluable tools for dissecting the underlying molecular mechanisms and for exploring potential anticancer strategies. This guide offers a quantitative and qualitative comparison of Binuclein 2 against four widely used cytokinesis inhibitors: Blebbistatin, Cytochalasin D, Latrunculin A, and Nocodazole.

Quantitative Comparison of Cytokinesis Inhibitors

The following table summarizes the key characteristics and reported potencies of this compound and other selected cytokinesis inhibitors. It is important to note that the effective concentration of these inhibitors can vary significantly depending on the cell type, assay conditions, and specific biological question being addressed. Direct comparison of IC50/EC50 values across different studies should be approached with caution.

InhibitorPrimary TargetMechanism of ActionCell LineAssayPotency (IC50/EC50/Ki)Reference(s)
This compound Aurora B Kinase (Drosophila)ATP-competitive inhibitor of Aurora B kinase, preventing the assembly of the contractile ring.[1]Drosophila Kc167Cytokinesis Inhibition (phenotypic screen)ED50: 5-10 µM[2]
Drosophila Aurora B KinaseIn vitro kinase assayKi: 0.36 µM[1]
Blebbistatin Non-muscle Myosin IIInhibits the ATPase activity of non-muscle myosin II, preventing the contraction of the cleavage furrow.[3][4]COS-7Cytokinesis Inhibition (multinucleation)EC50: ~10 µM[5]
Non-muscle Myosin IIAIn vitro ATPase assayIC50: 2.3 µM[5]
Cytochalasin D Actin PolymerizationBinds to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers.[6][7]COS-7Cytokinesis Inhibition (multinucleation)EC50: ~500 nM[5]
Actin PolymerizationIn vitro actin polymerization assayIC50: 25 nM
Latrunculin A Actin MonomersSequesters G-actin monomers, preventing their incorporation into actin filaments.[8][9]Hamster Fibroblast NIL8Cytokinesis InhibitionEffective Concentration: 0.2 µg/ml (~0.5 µM)[10]
Nocodazole Microtubule PolymerizationBinds to β-tubulin and inhibits microtubule polymerization, leading to mitotic arrest and subsequent cytokinesis failure.[11][12]HeLaMitotic ArrestEffective Concentration: 40–100 ng/mL (~0.13-0.33 µM)

Note on this compound: The majority of quantitative data for this compound is derived from studies in Drosophila cells, where it exhibits high specificity for the fruit fly's Aurora B kinase.[1][2] Its efficacy and specificity in mammalian cells have not been extensively characterized in publicly available literature, which is a key consideration for researchers working with non-insect model systems.

Mechanisms of Action and Signaling Pathways

The inhibitors discussed target distinct components of the cytokinetic machinery. Understanding their specific mechanisms is crucial for interpreting experimental results.

This compound and the Aurora B Kinase Pathway

This compound acts as a specific inhibitor of Aurora B kinase in Drosophila.[1] Aurora B is a key regulator of cytokinesis, localizing to the central spindle and midbody. It is essential for the proper localization and function of several proteins required for the formation and constriction of the contractile ring.

Aurora_B_Pathway cluster_0 Anaphase Centralspindlin Centralspindlin (MKLP1/CYK-4) Ect2 Ect2 (RhoGEF) Centralspindlin->Ect2 recruits & activates RhoA_GDP RhoA-GDP (inactive) Ect2->RhoA_GDP promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (active) ContractileRing Contractile Ring Assembly RhoA_GTP->ContractileRing AuroraB Aurora B Kinase AuroraB->Centralspindlin activates Binucleine2 This compound Binucleine2->AuroraB Myosin_II_Regulation cluster_1 Contractile Ring RhoA_GTP RhoA-GTP (active) ROCK ROCK RhoA_GTP->ROCK activates MLC Myosin Light Chain (inactive) ROCK->MLC phosphorylates pMLC Phosphorylated MLC (active) MyosinII_inactive Myosin II (inactive conformation) pMLC->MyosinII_inactive activates MyosinII_active Myosin II (active filament) MyosinII_inactive->MyosinII_active Actin Actin Filaments MyosinII_active->Actin binds & pulls Blebbistatin Blebbistatin Blebbistatin->MyosinII_active inhibits ATPase Contraction Contraction Actin_Dynamics cluster_2 Actin Polymerization in Contractile Ring G_Actin G-Actin (monomers) F_Actin F-Actin (filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization LatrunculinA Latrunculin A LatrunculinA->G_Actin sequesters CytochalasinD Cytochalasin D CytochalasinD->F_Actin caps barbed end Microtubule_Dynamics cluster_3 Mitotic Spindle Formation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Nocodazole Nocodazole Nocodazole->Tubulin binds Cytokinesis Cytokinesis MitoticSpindle->Cytokinesis provides spatial cues HCS_Workflow cluster_4 Experimental Workflow A 1. Cell Seeding (e.g., HeLa or U2OS cells in 96-well plates) B 2. Compound Treatment (Incubate for a duration of 1.5-2 cell cycles) A->B C 3. Cell Fixation & Permeabilization B->C D 4. Staining - DNA (e.g., Hoechst) - Cytoplasm (e.g., CellMask) C->D E 5. Automated Microscopy (Acquire images of nuclei and cytoplasm) D->E F 6. Image Analysis - Identify and count cells and nuclei - Calculate nuclei per cell ratio E->F G 7. Data Analysis (Determine EC50 for multinucleation) F->G

References

Phenotypic comparison of Binucleine 2 with genetic mutations in Aurora B

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora B kinase is a critical regulator of cell division, playing a central role in chromosome segregation and cytokinesis. Its dysfunction is implicated in aneuploidy and tumorigenesis, making it a key target for cancer therapy. This guide provides a comparative analysis of the phenotypic effects of Binucleine 2, a small molecule inhibitor of Aurora B, and genetic mutations in the Aurora B gene. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to be a valuable resource for researchers studying mitosis, cytokinesis, and the development of novel anti-cancer therapeutics.

This compound is an ATP-competitive inhibitor with high specificity for Drosophila Aurora B kinase.[1][2] Its cell-permeable nature allows for temporal control of Aurora B inhibition, providing a powerful tool to dissect the kinase's function at specific stages of the cell cycle. Genetic mutations in Aurora B, on the other hand, offer insights into the consequences of chronic kinase dysfunction. These mutations can range from kinase-dead variants to alterations that affect its localization or interaction with regulatory partners.[3]

This guide will objectively compare the known phenotypic consequences of both chemical and genetic perturbation of Aurora B, focusing on key mitotic events.

Phenotypic Comparison

The inhibition of Aurora B by this compound or through genetic mutation leads to a remarkably similar spectrum of mitotic defects. The primary consequences are failures in chromosome alignment and cytokinesis.

Key Phenotypes:
  • Cytokinesis Failure: The most prominent phenotype observed with both this compound and Aurora B mutations is a failure of cytokinesis, leading to the formation of binucleated or multinucleated cells.[2][4] This is attributed to defects in the formation and function of the contractile ring.[5]

  • Chromosome Missegregation: Disruption of Aurora B function leads to errors in chromosome segregation during anaphase, resulting in aneuploidy. This is often observed as lagging chromosomes or chromosome bridges.

  • Defective Contractile Ring Formation: Aurora B is essential for the proper assembly of the contractile ring, a structure composed of actin and myosin that drives the physical separation of daughter cells. Inhibition of Aurora B disrupts the localization of key contractile ring components.[5]

  • Spindle Assembly Checkpoint (SAC) Override: In some contexts, inhibition of Aurora B can lead to a premature exit from mitosis, even in the presence of spindle defects, suggesting an override of the SAC.[3]

Quantitative Phenotypic Data

The following table summarizes available quantitative data on the phenotypic effects of this compound and Aurora B genetic mutations. It is important to note that direct comparative studies with standardized conditions are limited, and data is often generated in different model organisms and cell types.

PhenotypeThis compoundGenetic Mutations in Aurora B
Cytokinesis Failure (Binucleation/Multinucleation) Data on the percentage of binucleated cells at specific concentrations is limited. However, treatment of Drosophila Kc167 cells with 40 μM this compound leads to a significant increase in abnormally dividing cells.[2]Overexpression of Aurora B in mouse embryonic fibroblasts (MEFs) results in a significant increase in cytokinesis defects (from ~5% in control to ~15% in overexpressing cells).[4]
Chromosome Missegregation Qualitative observations of mitotic defects are reported in Drosophila cells treated with this compound.[2]Absence of Aurora B and C in mouse spermatocytes leads to ~53% of cells with chromosome missegregation errors, compared to ~12% in controls. Overexpression of Aurora B in MEFs leads to a significant increase in mitotic defects, including lagging chromosomes (from ~5% in control to ~14% in overexpressing cells).
Inhibition of Kinase Activity Ki = 0.36 ± 0.10 μM for Drosophila Aurora B.[2]Kinase-dead mutants (e.g., K106R) show no kinase activity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phenotypes associated with Aurora B inhibition or mutation.

Immunofluorescence Staining for Microtubules and DNA

This protocol is used to visualize the mitotic spindle and chromosome morphology in fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency. Treat cells with this compound at various concentrations or transfect with plasmids encoding Aurora B mutants.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • DNA Staining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Live-Cell Imaging of Mitosis and Cytokinesis

This protocol allows for the real-time visualization of mitotic progression and cytokinesis in living cells.

Materials:

  • Cells stably or transiently expressing fluorescently tagged proteins (e.g., H2B-GFP for chromosomes, Tubulin-RFP for microtubules)

  • Glass-bottom imaging dishes

  • CO2-independent imaging medium

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Plate cells expressing fluorescent markers in glass-bottom imaging dishes. Allow cells to adhere and grow.

  • Drug Treatment (for this compound): Just before imaging, replace the culture medium with CO2-independent imaging medium containing the desired concentration of this compound or a vehicle control.

  • Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 levels to equilibrate.

  • Image Acquisition: Identify mitotic cells and acquire time-lapse images using appropriate fluorescence channels and a phase-contrast or DIC channel. The frequency and duration of image acquisition will depend on the specific process being studied (e.g., every 1-5 minutes for the duration of mitosis).

  • Data Analysis: Analyze the resulting time-lapse movies to quantify the duration of mitotic phases, the frequency of mitotic errors (e.g., chromosome missegregation), and defects in cytokinesis (e.g., furrow regression, failed abscission).

Signaling Pathways and Experimental Workflows

Aurora B Signaling in Cytokinesis

Aurora B, as part of the Chromosomal Passenger Complex (CPC), plays a pivotal role in orchestrating cytokinesis. The following diagram illustrates the key signaling events.

AuroraB_Cytokinesis_Pathway Aurora B Signaling in Cytokinesis CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B CPC->AuroraB contains Centralspindlin Centralspindlin (MKLP1/CYK-4) AuroraB->Centralspindlin phosphorylates & activates RhoA RhoA Centralspindlin->RhoA activates GEF for RhoA ROCK ROCK RhoA->ROCK activates Formin Formin RhoA->Formin activates MyosinII Myosin II ROCK->MyosinII activates Actin Actin Polymerization Formin->Actin promotes ContractileRing Contractile Ring Assembly & Constriction MyosinII->ContractileRing Actin->ContractileRing

Caption: Aurora B signaling pathway leading to contractile ring formation during cytokinesis.

Experimental Workflow for Phenotypic Analysis

The following diagram outlines a typical workflow for comparing the phenotypic effects of this compound and Aurora B genetic mutations.

Phenotypic_Analysis_Workflow Experimental Workflow for Phenotypic Analysis cluster_perturbation Perturbation cluster_assays Phenotypic Assays cluster_analysis Data Analysis Binucleine2 This compound Treatment (Dose-Response) Immunofluorescence Immunofluorescence (Fixed Cells) Binucleine2->Immunofluorescence LiveCellImaging Live-Cell Imaging Binucleine2->LiveCellImaging AuroraBMutants Aurora B Genetic Mutations (e.g., KD) AuroraBMutants->Immunofluorescence AuroraBMutants->LiveCellImaging Quantification Quantification of Phenotypes: - Binucleation (%) - Chromosome Missegregation (%) - Mitotic Timing Immunofluorescence->Quantification LiveCellImaging->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A generalized workflow for the phenotypic analysis of Aurora B perturbations.

Conclusion

Both the chemical inhibition of Aurora B with this compound and the introduction of genetic mutations result in severe mitotic defects, most notably cytokinesis failure and chromosome missegregation. This remarkable concordance in phenotypes underscores the specificity of this compound for the Aurora B pathway and validates the use of both approaches to study its function. While genetic mutations provide a model for the long-term consequences of Aurora B dysfunction, the temporal control offered by small molecule inhibitors like this compound is invaluable for dissecting the specific roles of Aurora B at distinct phases of cell division. Further quantitative studies directly comparing a range of this compound concentrations with various Aurora B mutants under standardized conditions will be crucial for a more nuanced understanding of the dose-dependent effects and for the development of precisely targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of Binucleine 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Binucleine 2, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this chemical.

This compound is classified as a hazardous substance, being toxic if swallowed and causing serious eye damage.[1] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, strict adherence to established protocols is paramount. This guide offers a clear, step-by-step operational plan for the safe handling and disposal of this compound waste.

Summary of this compound Hazards

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowedCayman Chemical SDS[1]
Serious Eye DamageCategory 1H318: Causes serious eye damageCayman Chemical SDS[1]

Experimental Protocols: Disposal Procedures

The following procedures outline the necessary steps for the safe disposal of this compound and associated contaminated materials.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats, empty vials) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (skull and crossbones, corrosion).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Decontamination of Work Surfaces
  • Cleaning Solution: At the end of any procedure involving this compound, decontaminate work surfaces (e.g., fume hood, benchtop) with a suitable solvent (e.g., ethanol) and wipe clean.

  • Waste from Cleaning: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of in the designated solid hazardous waste container for this compound.

Spills and Accidental Releases
  • Personal Protective Equipment (PPE): In the event of a spill, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Neutralization: The Safety Data Sheet for this compound recommends the use of a neutralizing agent, though a specific agent is not named.[1] Consult with your institution's EHS for guidance on an appropriate neutralizing agent.

  • Collection: Carefully collect the absorbed and neutralized material and place it in the designated hazardous waste container.

  • Environmental Protection: Prevent spilled material from entering drains, sewers, or waterways.[1]

Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Mandatory Visualizations

The following diagrams illustrate key workflows for the proper handling and disposal of this compound.

Binucleine2_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal A Solid Waste (Gloves, Tips) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (Solutions) E Labeled Liquid Hazardous Waste Container B->E C Sharps (Needles) F Labeled Sharps Hazardous Waste Container C->F G Store in Satellite Accumulation Area D->G E->G F->G H Contact EHS for Pickup G->H I Compliant Disposal by EHS H->I

Caption: Workflow for the segregation and disposal of this compound waste.

Binucleine2_Spill_Response This compound Spill Response start Spill Occurs ppe Don Appropriate PPE start->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Apply Neutralizing Agent (Consult EHS) contain->neutralize collect Collect Contaminated Material neutralize->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Response Complete decontaminate->end

Caption: Step-by-step procedure for responding to a this compound spill.

References

Personal protective equipment for handling Binucleine 2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Binucleine 2

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. All personnel must review and understand this information before working with this compound to ensure a safe laboratory environment.

I. Immediate Safety Information

This compound is a potent chemical that requires careful handling. The primary hazards associated with this compound are acute oral toxicity and the risk of serious eye damage[1]. Adherence to the following safety measures is mandatory.

Hazard Identification and Precautions:

Hazard StatementPrecautionary Measures
Toxic if swallowed [1]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, immediately call a poison center or doctor. Rinse mouth.
Causes serious eye damage [1]Wear protective safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following table outlines the minimum required PPE for handling this compound.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and eye contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a fume hood for procedures that may generate dust or aerosols.Minimizes inhalation exposure.
II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Aerosol and Dust Generation: Procedures that may generate dust or aerosols should be performed in a fume hood.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Characterization: Unused this compound should be considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of chemical waste through a licensed professional waste disposal service. Do not allow it to enter the sewer system or surface and ground water[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, an isoform-specific and ATP-competitive inhibitor of Drosophila Aurora B kinase[2][3].

ParameterValueSpecies/Cell LineNotes
Ki (Inhibition constant) 0.36 µM[2][3]Drosophila Aurora B kinaseDemonstrates potent and specific inhibition.
Effective Concentration (Cell-based assay) 40 µM[2][3]Drosophila S2 cellsConcentration used to prevent the assembly of the contractile ring during cell division.
Selectivity Minimal inhibition up to 100 µMHuman or X. laevis Aurora B kinasesHighlights the high specificity for the Drosophila isoform.

Experimental Protocols

In Vitro Kinase Activity Assay

This protocol is adapted from studies characterizing the inhibitory effect of this compound on Drosophila Aurora B kinase[4].

Objective: To determine the in vitro inhibitory activity of this compound against Drosophila Aurora B kinase.

Materials:

  • Purified Drosophila Aurora B kinase/INCENP complex

  • Myelin basic protein (MBP) as a substrate

  • ³²P-ATP

  • Kinase reaction buffer (20 mM Tris pH 7.5, 1 mM MgCl₂, 25 mM KCl, 1 mM DTT, 40 µg/mL BSA)

  • This compound at various concentrations

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, 250 ng of the purified Aurora B kinase complex, and 20 µg of MBP.

  • Add this compound at the desired final concentrations to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding 5 µCi of ³²P-ATP and cold ATP.

  • Incubate the reaction at the optimal temperature and time for the kinase.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash the substrate to remove unincorporated ³²P-ATP.

  • Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the no-inhibitor control for each this compound concentration to determine the IC₅₀ or Kᵢ value.

Live-Cell Imaging of Cytokinesis Inhibition

This protocol is based on experiments investigating the effects of this compound on cell division in Drosophila cells[4].

Objective: To visualize the effect of this compound on contractile ring assembly and ingression during cytokinesis in live Drosophila S2 cells.

Materials:

  • Drosophila S2 cells stably expressing a fluorescently tagged contractile ring marker (e.g., Anillin-GFP).

  • Cell culture medium.

  • This compound stock solution (e.g., in DMSO).

  • Live-cell imaging microscope equipped with environmental control (temperature, CO₂).

Procedure:

  • Plate the Drosophila S2 cells expressing the fluorescent marker on a suitable imaging dish (e.g., glass-bottom dish).

  • Allow the cells to adhere and enter the mitotic cycle.

  • Mount the dish on the live-cell imaging microscope and locate cells in the early stages of mitosis (e.g., metaphase or early anaphase).

  • Acquire baseline images of the cells before treatment.

  • Add this compound to the cell culture medium to a final concentration of 40 µM. Add the vehicle (DMSO) to control cells.

  • Immediately begin time-lapse imaging, capturing images at regular intervals (e.g., every 1-2 minutes).

  • Observe the effect of this compound on the assembly and ingression of the contractile ring in the treated cells compared to the control cells.

  • Analyze the images to quantify the effects, such as the rate of ring ingression or the percentage of cells failing to complete cytokinesis.

Signaling Pathway and Experimental Workflow Diagrams

Binucleine2_Mechanism_of_Action cluster_0 Cell Division Cycle cluster_1 Inhibition Mitosis Mitosis CPC Chromosomal Passenger Complex (CPC) Mitosis->CPC Cytokinesis Cytokinesis AuroraB Drosophila Aurora B Kinase CPC->AuroraB contains ContractileRing Contractile Ring Assembly AuroraB->ContractileRing promotes ContractileRing->Cytokinesis Binucleine2 This compound Binucleine2->AuroraB inhibits

Caption: Mechanism of Action of this compound.

Live_Cell_Imaging_Workflow start Start plate_cells Plate Drosophila S2 cells (expressing Anillin-GFP) start->plate_cells locate_cells Identify mitotic cells (metaphase/anaphase) plate_cells->locate_cells baseline_img Acquire baseline images locate_cells->baseline_img add_compound Add this compound (40 µM) or vehicle (control) baseline_img->add_compound time_lapse Perform time-lapse microscopy add_compound->time_lapse analyze Analyze contractile ring dynamics and cytokinesis time_lapse->analyze end End analyze->end

Caption: Live-Cell Imaging Experimental Workflow.

References

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